Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(8)13-4(3)7(9,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUBJYUOPNGBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395175 | |
| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-27-6 | |
| Record name | methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a plausible synthetic pathway, including reaction conditions and necessary reagents. Furthermore, it outlines the standard analytical techniques for the structural elucidation and purity assessment of the title compound, supported by predictive data and information from analogous structures.
Introduction
This compound (CAS No. 175137-27-6) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets. The chloro- and carboxylate- functionalities on the pyrimidine ring provide versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures.
Synthesis Pathway
A probable and efficient synthesis of this compound involves a two-step process starting from a suitable pyrimidine precursor. The general strategy involves the chlorination of a dihydroxypyrimidine derivative.
Caption: Proposed synthesis workflow for this compound.
Step 1: Esterification of 2,4-Dihydroxy-5-pyrimidinecarboxylic acid
The initial step involves the esterification of the carboxylic acid group of 2,4-dihydroxy-5-pyrimidinecarboxylic acid to form the corresponding methyl ester. This is a standard Fischer esterification reaction.
Experimental Protocol:
-
To a suspension of 2,4-dihydroxy-5-pyrimidinecarboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried to afford Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate.
Step 2: Chlorination of Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate
The second step is the chlorination of the dihydroxy pyrimidine intermediate to yield the target compound. This transformation is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base to neutralize the generated HCl.[1][2]
Experimental Protocol:
-
A mixture of Methyl 2,4-dihydroxy-5-pyrimidinecarboxylate and an excess of phosphoryl chloride (POCl₃) is prepared.
-
A suitable base, such as pyridine or diisopropylethylamine (DIPEA), is added cautiously to the mixture.[1]
-
The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC or HPLC.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice and the resulting mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using standard spectroscopic techniques.
Physical Properties
A summary of the known physical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 175137-27-6 | [2] |
| Molecular Formula | C₇H₄ClF₃N₂O₂ | [2] |
| Molecular Weight | 240.57 g/mol | [2] |
| Appearance | Liquid | [1] |
| Density | 1.491 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.468 | [1] |
| Boiling Point | 76-78 °C at 0.5 mmHg | [2] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing a singlet for the pyrimidine proton and a singlet for the methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | Singlet | 1H | H-6 |
| ~4.0 | Singlet | 3H | -OCH₃ |
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-2 (C-Cl) |
| ~158 (q) | C-4 (C-CF₃) |
| ~120 (q) | -CF₃ |
| ~115 | C-5 |
| ~150 | C-6 |
| ~53 | -OCH₃ |
Experimental Protocol for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically using a proton-decoupled pulse sequence.
-
Process the spectrum similarly to the ¹H NMR spectrum.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
| m/z | Assignment |
| 240/242 | [M]⁺ |
| 209/211 | [M - OCH₃]⁺ |
| 181/183 | [M - COOCH₃]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Acquire the mass spectrum over an appropriate mass range.
3.2.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretching (ester) |
| ~1550-1600 | C=N and C=C stretching (pyrimidine ring) |
| ~1100-1300 | C-F stretching (trifluoromethyl group) |
| ~700-800 | C-Cl stretching |
Experimental Protocol for IR Spectroscopy:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Safety Information
This compound is a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide outlines a feasible synthetic route and the necessary characterization methods for this compound. The provided experimental protocols are based on established chemical principles for analogous transformations and serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis and characterization of this key intermediate will facilitate the discovery and development of novel bioactive molecules.
References
physicochemical properties of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
An In-depth Technical Guide to Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound. This fluorinated heterocyclic compound serves as a critical building block in the synthesis of complex bioactive molecules for the pharmaceutical and agrochemical industries.
Core Physicochemical Properties
This compound is a halogenated pyrimidine derivative. The presence of a trifluoromethyl group significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and crop protection science.[1][2]
Structural and Identification Data
| Identifier | Value |
| CAS Number | 175137-27-6[3] |
| Molecular Formula | C₇H₄ClF₃N₂O₂[3] |
| Molecular Weight | 240.57 g/mol |
| IUPAC Name | This compound |
| InChI Key | VLUBJYUOPNGBOQ-UHFFFAOYSA-N |
| SMILES String | COC(=O)c1cnc(Cl)nc1C(F)(F)F |
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Conditions |
| Form | Liquid | Ambient Temperature |
| Density | 1.491 g/mL | at 25 °C |
| Boiling Point | 76-78 °C[3] | at 0.5 mmHg |
| Refractive Index | 1.468 | n20/D |
| Vapor Pressure | 5.54E-05 mmHg | at 25 °C[3] |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are proprietary to manufacturers, the general synthetic routes for trifluoromethyl pyrimidine derivatives involve multi-step processes starting from simpler precursors like ethyl trifluoroacetoacetate.[4] These syntheses typically involve cyclization to form the pyrimidine ring, followed by chlorination and other functional group manipulations.[4]
A general workflow for the synthesis and purification of such a chemical intermediate is outlined below.
Caption: General workflow for the synthesis and quality control of pyrimidine intermediates.
Role in Drug Development and Agrochemicals
This compound is not typically an end-product but rather a key intermediate. Its structural motifs are found in various active pharmaceutical ingredients (APIs) and pesticides. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final molecule.[1]
The diagram below illustrates the logical relationship of this compound as a building block in the development of more complex, biologically active molecules.
Caption: Role as a key intermediate in the synthesis of bioactive compounds.
Analytical Characterization
Characterization and quality control of this compound would typically involve a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure, ensuring the correct arrangement of protons and carbons. For similar pyrimidine derivatives, characteristic shifts are observed for the pyrimidine ring protons and the methyl ester group.[5][6]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight (240.57 g/mol ) and fragmentation pattern, verifying the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically reported as a percentage (e.g., >97%).
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting.
Hazard and Safety Information
| Identifier | Description |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Codes | P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Personal Protective Equipment | Wear suitable protective clothing, gloves, and eye/face protection.[3][7] Use only in well-ventilated areas.[3][7] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical guide provides a detailed overview of the predicted proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Disclaimer: The NMR data presented in this guide are predicted based on established chemical shift theory and data for analogous structures. No direct experimental spectra for this compound were found in the public domain at the time of this writing.
Chemical Structure and Atom Numbering
The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the NMR data tables.
A Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is C₇H₄ClF₃N₂O₂ and its molecular weight is 240.57 g/mol .
Predicted Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron impact (EI) ionization is a common method for analysis. The resulting mass spectrum is expected to show a molecular ion peak and several fragment ions, which provide valuable structural information. Due to the presence of chlorine, isotopic peaks for chlorine-containing fragments are anticipated.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Ion/Fragment Structure | Notes |
| 240/242 | [M]⁺ | Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |
| 209/211 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 181/183 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
| 172 | [M - Cl - F]⁺ | Sequential loss of chlorine and a fluorine atom. |
| 144 | [M - Cl - CF₃]⁺ | Loss of the trifluoromethyl group and chlorine. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment for trifluoromethyl-containing compounds. |
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1730 | C=O (Ester) | Stretching |
| ~1600-1450 | C=C and C=N (Pyrimidine ring) | Stretching |
| ~1300-1100 | C-F (Trifluoromethyl group) | Stretching |
| ~1250-1000 | C-O (Ester) | Stretching |
| ~800-600 | C-Cl | Stretching |
Experimental Protocols
Mass Spectrometry (Electron Impact Ionization)
A standard procedure for obtaining an electron impact mass spectrum of a small organic molecule is as follows:
-
Sample Preparation: Dissolve a small amount of the sample (typically less than 1 mg) in a volatile organic solvent, such as methanol or dichloromethane.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electron impact (EI) ionization source.
-
Set the ionization energy to 70 eV.[1]
-
The ion source temperature is typically maintained around 200-250°C.
-
Ensure the mass analyzer is calibrated according to the manufacturer's instructions.
-
-
Sample Introduction: Introduce the sample into the ionization source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.[2]
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).
-
The instrument will detect the ions and their relative abundances, generating the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to elucidate the structure of the molecule.
-
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
For a liquid sample, Attenuated Total Reflectance (ATR) is a convenient method for obtaining an IR spectrum:
-
Sample Preparation: As the compound is a liquid at room temperature, no specific sample preparation is needed.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[3]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust, adaptable experimental protocols for determining its solubility in a range of common organic solvents. Additionally, it includes a summary of its known physicochemical properties and visual workflows to guide experimental design.
Physicochemical Properties
A compilation of the available physicochemical data for this compound is presented below. These properties are crucial for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 240.57 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.491 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.468 | [1] |
| Boiling Point | 76-78 °C at 0.5 mmHg | [2] |
| Storage Temperature | 2-8 °C | [1] |
Experimental Protocols for Solubility Determination
The following sections detail three widely accepted methods for determining the solubility of organic compounds. These protocols can be adapted for this compound.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility.[3] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, tetrahydrofuran, N,N-dimethylformamide)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.45 µm)
-
Vials
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, allow the solution to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (L)
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a rapid method for determining solubility, provided the compound has a chromophore that absorbs in the UV-Vis range.[4][5] A calibration curve must first be established.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound
-
Selected organic solvents (UV transparent at the analysis wavelength)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration by dissolving an accurately weighed amount of the compound in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Solubility Determination:
-
Prepare a saturated solution as described in the gravimetric method (Steps 1-4).
-
Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the solubility using the following formula:
Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[6][7]
Materials:
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
This compound
-
HPLC-grade organic solvents and water for the mobile phase
-
Volumetric flasks and pipettes
Procedure:
-
Method Development and Calibration:
-
Develop an HPLC method capable of separating the compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a stock solution and a series of standard solutions of the compound in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Solubility Determination:
-
Prepare a saturated solution as described in the gravimetric method (Steps 1-4).
-
Withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the mobile phase to a concentration within the calibration range.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A general workflow for determining the solubility of an organic compound.
Caption: A simplified reaction scheme for the synthesis of the target compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily available literature, this guide provides the necessary framework for its determination. The detailed experimental protocols for gravimetric, UV-Vis spectrophotometric, and HPLC methods offer robust starting points for researchers. The provided physicochemical data and workflow diagrams will aid in the design and execution of these solubility studies, ultimately contributing to a better understanding of this important chemical intermediate's behavior in various organic solvents.
References
- 1. This compound 97 175137-27-6 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
Stability and Degradation Profile of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a complex heterocyclic compound with potential applications in the pharmaceutical and agrochemical industries. Understanding its stability and degradation profile is crucial for its development, formulation, and safe handling. This technical guide provides a comprehensive overview of the known and predicted stability of this molecule, potential degradation pathways, and standardized experimental protocols for its assessment. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the behavior of structurally similar compounds and established principles of chemical stability testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.
| Property | Value | Reference |
| CAS Number | 1095823-91-3 | [1] |
| Molecular Formula | C₇H₄ClF₃N₂O₂ | [2][3] |
| Molecular Weight | 240.57 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.491 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.468 | [2] |
| Storage Temperature | 2-8°C | [2] |
Predicted Stability and Degradation Profile
Based on the chemical structure, which features a substituted pyrimidine ring, a trifluoromethyl group, a chloro substituent, and a methyl ester, the following degradation pathways are anticipated.
Hydrolytic Degradation
The ester and chloro functionalities are susceptible to hydrolysis. The rate and extent of hydrolysis are expected to be highly dependent on pH and temperature.
-
Acidic Conditions: Under acidic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid is a probable degradation pathway.
-
Neutral and Basic Conditions: In neutral to basic conditions, both the ester and the chloro group are susceptible to hydrolysis. The chloro group on the pyrimidine ring can be displaced by a hydroxyl group. Saponification of the ester will also occur under basic conditions.
Photodegradation
Trifluoromethyl-substituted aromatic and heteroaromatic compounds are known to undergo photodegradation. The presence of the pyrimidine ring and the trifluoromethyl group suggests that this compound may be susceptible to degradation upon exposure to light. This can lead to the formation of various photoproducts, potentially including trifluoroacetic acid as a final product.[4][5]
Thermal Degradation
While many pyrimidine derivatives exhibit good thermal stability, the presence of reactive functional groups may lead to degradation at elevated temperatures.[2][6] Forced degradation studies at high temperatures are necessary to determine the thermal lability of the molecule.
Oxidative Degradation
The molecule may be susceptible to oxidation, particularly at the pyrimidine ring. Forced degradation studies using oxidizing agents such as hydrogen peroxide are required to assess this potential degradation pathway.
Hypothesized Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways for this compound.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols for Stability and Degradation Studies
To experimentally determine the stability and degradation profile, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[7]
General Workflow for Stability Testing
The following diagram outlines a general workflow for conducting stability testing.
Caption: General experimental workflow for stability and degradation studies.
Forced Degradation Studies Protocol
The following table summarizes the recommended conditions for forced degradation studies based on ICH guidelines.[7][8]
| Stress Condition | Recommended Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and incubate at room temperature and 60°C. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and incubate at room temperature. Analyze samples at various time points (e.g., 0, 1, 2, 4, 8 hours). |
| Neutral Hydrolysis | Dissolve the compound in purified water and incubate at 60°C. Analyze samples at various time points. |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature. Analyze samples at various time points. |
| Photostability | Expose a solution and solid sample of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control should be run in parallel. |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80°C, 100°C) for a defined period. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with a mass spectrometer (MS) is the preferred technique for this purpose.[9][10]
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is commonly used.
-
Detection: UV detection at a suitable wavelength and mass spectrometric detection for identification of degradants.
Signaling Pathways
There is currently no publicly available information on the specific signaling pathways in which this compound may be involved. Further research is required to elucidate its biological targets and mechanism of action.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability and degradation profile of this compound. While specific experimental data is not yet widely available, the information on related compounds and established methodologies allows for the prediction of its stability characteristics and the design of a robust testing program. The successful development of this compound for any application will depend on a thorough experimental investigation of its stability under various stress conditions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. bu.edu.eg [bu.edu.eg]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Hydrolysis of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated hydrolytic behavior of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate across a range of pH conditions. Due to a lack of specific experimental data in the current scientific literature for this compound, this document outlines the theoretical framework for its hydrolysis, proposes detailed experimental protocols for its investigation, and presents the expected reaction mechanisms. The guide is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this molecule, which is a key intermediate in the synthesis of various biologically active compounds. The protocols and theoretical discussions are based on established principles of physical organic chemistry and the known reactivity of related halopyrimidines.
Introduction
This compound is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The stability of such molecules in aqueous environments is a critical parameter that influences their synthesis, formulation, storage, and biological activity. The pyrimidine ring, substituted with an electron-withdrawing trifluoromethyl group and a labile chloro substituent, is susceptible to nucleophilic attack, particularly by water. The rate and mechanism of this hydrolysis are expected to be highly dependent on the pH of the medium.
Under acidic, neutral, and alkaline conditions, distinct reaction pathways are anticipated, leading to different degradation products and reaction kinetics. Understanding these pH-dependent degradation profiles is essential for predicting the compound's stability, identifying potential degradants, and developing robust analytical methods. This guide provides a framework for systematically investigating the hydrolysis of this compound.
Predicted Hydrolytic Pathways
The hydrolysis of this compound can proceed through two primary pathways: nucleophilic substitution at the C2 position (displacement of the chloride) and hydrolysis of the methyl ester at the C5 position. The relative rates of these two processes will be influenced by the pH of the solution.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyrimidine ring nitrogen atoms would further activate the C2 position towards nucleophilic attack by water. Additionally, acid-catalyzed hydrolysis of the ester is a plausible pathway.
-
Neutral Hydrolysis: At neutral pH, direct displacement of the chloride by water is expected to be the predominant pathway for the degradation of the pyrimidine core. Spontaneous hydrolysis of the ester may also occur, though likely at a slower rate compared to base-catalyzed conditions.
-
Base-Catalyzed Hydrolysis (Alkaline Conditions): In alkaline media, the hydrolysis is expected to be significantly accelerated. The hydroxide ion is a much stronger nucleophile than water and will readily attack the electron-deficient C2 position. Furthermore, saponification (base-catalyzed hydrolysis) of the methyl ester is anticipated to be a rapid process.
Quantitative Data Summary (Hypothetical Framework)
As of the date of this publication, specific quantitative data on the hydrolysis of this compound is not available in the peer-reviewed literature. The following tables are provided as a template for organizing experimental data obtained from future studies conducted according to the protocols outlined in this guide.
Table 1: Hydrolysis Data under Acidic Conditions (e.g., pH 1-3)
| pH | Temperature (°C) | k_obs (s⁻¹) | t_½ (hours) | Major Degradation Product(s) |
| 1.0 | 25 | Data not available | Data not available | To be determined |
| 2.0 | 25 | Data not available | Data not available | To be determined |
| 3.0 | 25 | Data not available | Data not available | To be determined |
Table 2: Hydrolysis Data under Neutral Conditions (e.g., pH 7)
| pH | Temperature (°C) | k_obs (s⁻¹) | t_½ (hours) | Major Degradation Product(s) |
| 7.0 | 25 | Data not available | Data not available | To be determined |
| 7.4 | 37 | Data not available | Data not available | To be determined |
Table 3: Hydrolysis Data under Alkaline Conditions (e.g., pH 10-13)
| pH | Temperature (°C) | k_obs (s⁻¹) | t_½ (hours) | Major Degradation Product(s) |
| 10.0 | 25 | Data not available | Data not available | To be determined |
| 12.0 | 25 | Data not available | Data not available | To be determined |
| 13.0 | 25 | Data not available | Data not available | To be determined |
Experimental Protocols
The following are detailed, generalized protocols for the systematic investigation of the hydrolysis of this compound at different pH values.
Materials and Equipment
-
Compound: this compound (purity >98%)
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), phosphate buffers, borate buffers, HPLC-grade water, acetonitrile, methanol.
-
Equipment: HPLC system with a UV detector, pH meter, thermostated water bath or incubator, analytical balance, volumetric flasks, pipettes, autosampler vials.
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
-
Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13) using appropriate buffer systems (e.g., HCl for acidic pH, phosphate buffers for near-neutral pH, and borate or NaOH solutions for alkaline pH). Ensure the ionic strength of the buffers is kept constant.
Hydrolysis Procedure (Forced Degradation Study)
-
Reaction Setup: For each pH condition, add a small aliquot of the stock solution to a pre-heated buffer solution in a sealed container to achieve the desired final concentration (e.g., 10-50 µg/mL).
-
Incubation: Place the reaction mixtures in a thermostated water bath or incubator set to a specific temperature (e.g., 25 °C, 37 °C, or elevated temperatures to accelerate degradation).
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot with a suitable mobile phase or by adjusting the pH to a neutral value to prevent further degradation before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Analytical Methodology (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).
-
Quantification: The concentration of the remaining parent compound at each time point is determined by comparing its peak area to a calibration curve.
Visualization of Pathways and Workflows
Proposed Hydrolysis Mechanisms
The following diagrams illustrate the proposed mechanisms for the hydrolysis of the C2-chloro substituent under acidic and alkaline conditions.
Caption: Proposed mechanisms for C2-Cl hydrolysis.
Experimental Workflow
The following diagram outlines the general workflow for conducting a kinetic study of the hydrolysis.
Caption: General workflow for kinetic analysis.
Conclusion
While specific experimental data on the hydrolysis of this compound is currently unavailable, this technical guide provides a robust framework for its investigation. The presence of the electron-withdrawing trifluoromethyl group and the chloro leaving group suggests that the compound will be susceptible to hydrolysis, with the rate and mechanism being highly pH-dependent. The provided experimental protocols offer a systematic approach to generating the necessary quantitative data to characterize the stability of this important synthetic intermediate. The proposed mechanisms, based on established chemical principles, serve as a starting point for the interpretation of future experimental findings. It is anticipated that this guide will be a valuable resource for researchers in the fields of medicinal chemistry, process development, and formulation science who are working with this and structurally related compounds.
The Core Reactivity of 2-Chloropyrimidines with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of 2-chloropyrimidines with a variety of nucleophiles. The pyrimidine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals, making a thorough understanding of its substitution patterns essential for the design and synthesis of novel bioactive molecules. This document details the underlying mechanistic principles, quantitative kinetic data, and practical experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on the 2-chloropyrimidine system.
Introduction to the Reactivity of 2-Chloropyrimidines
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to attack by nucleophiles, particularly at positions activated by a suitable leaving group, such as a halogen. The chlorine atom at the C2 position of 2-chloropyrimidine is flanked by two nitrogen atoms, which significantly facilitates its displacement through a nucleophilic aromatic substitution (SNAr) mechanism.[1] This reactivity profile makes 2-chloropyrimidines valuable building blocks in organic synthesis.
The overall reaction proceeds via a two-step addition-elimination mechanism.[2][3] The initial step involves the attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted pyrimidine product.[2][3]
Quantitative Reactivity Data
The rate of nucleophilic substitution on 2-chloropyrimidine is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The reactions are typically second-order overall, being first-order with respect to both the 2-chloropyrimidine and the nucleophile.[1] Below is a summary of second-order rate constants for the reaction of 2-chloropyrimidine with various nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| OH⁻ | 100% Ethanol | 50 | 96.4 x 10⁻⁴ |
| OH⁻ | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ |
| Dimethylamine | Ethanol | 50 | Data not explicitly provided, but reactivity order is OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine |
| Piperidine | Ethanol | 50 | Data not explicitly provided, but reactivity order is OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine |
| Methylamine | Ethanol | 50 | Data not explicitly provided, but reactivity order is OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine |
| Diethylamine | Ethanol | 50 | Data not explicitly provided, but reactivity order is OH⁻ > Dimethylamine > Piperidine > Methylamine > Diethylamine |
Data sourced from: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.[1]
Experimental Protocols
The following section provides a detailed, generalized protocol for the amination of 2-chloropyrimidine, a common and synthetically useful transformation. This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
General Protocol for the Amination of 2-Chloropyrimidine
Materials:
-
2-Chloropyrimidine
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, N,N-dimethylformamide (DMF), acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrimidine (1.0 equivalent) and the chosen anhydrous solvent.
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 equivalents) to the stirred solution. Subsequently, add the base (1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (e.g., triethylamine hydrochloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aminopyrimidine derivative.[5]
Visualizations
The following diagrams illustrate the key mechanistic pathway and a typical experimental workflow for the nucleophilic substitution of 2-chloropyrimidines.
Caption: SNAr Mechanism on 2-Chloropyrimidine.
Caption: General Experimental Workflow.
References
- 1. zenodo.org [zenodo.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Profound Influence on the Electronic Landscape of Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has become a cornerstone of modern medicinal chemistry and drug design. This powerful electron-withdrawing moiety dramatically reshapes the electronic properties of the pyrimidine ring, thereby influencing its reactivity, metabolic stability, and interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted pyrimidines, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
The Electron-Withdrawing Power of the Trifluoromethyl Group: A Quantitative Perspective
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry. Its strong inductive effect (-I) significantly reduces the electron density of the pyrimidine ring, a phenomenon that can be quantified through various physicochemical parameters.
Hammett Constants
The Hammett equation provides a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. The trifluoromethyl group possesses a large positive Hammett constant (σ), indicating its strong electron-withdrawing capabilities. This directly translates to a decrease in the basicity of the pyrimidine ring, as the nitrogen lone pairs are less available for protonation.
| Substituent | σ (meta) | σ (para) |
| H | 0.00 | 0.00 |
| CH₃ | -0.07 | -0.17 |
| CF₃ | 0.43 | 0.54 |
| Cl | 0.37 | 0.23 |
| NO₂ | 0.71 | 0.78 |
Table 1: Hammett constants for common substituents.
Acidity (pKa)
Dipole Moment
The high electronegativity of the fluorine atoms in the CF₃ group creates a significant bond dipole. This contributes to the overall molecular dipole moment, influencing the molecule's polarity and its interactions with solvents and protein binding pockets. Computational studies are often employed to predict the dipole moments of these complex molecules.
| Compound | Dipole Moment (Debye) |
| Pyrimidine | ~2.3 D |
| 4-Trifluoromethylpyrimidine (Predicted) | Higher than pyrimidine due to the C-F bond dipoles |
Table 2: Comparison of dipole moments.
Spectroscopic Manifestations of Electronic Effects
The altered electronic environment of trifluoromethyl-substituted pyrimidines is clearly reflected in their spectroscopic signatures.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing trifluoromethylated compounds. The chemical shift of the CF₃ group is indicative of its electronic environment. In trifluoromethyl-substituted pyrimidines, the ¹⁹F NMR signal typically appears in the range of -60 to -80 ppm (relative to CFCl₃).
| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm) |
| Aryl-CF₃ | -60 to -65 |
| Heteroaryl-CF₃ (e.g., Pyrimidine-CF₃) | -65 to -75 |
Table 3: Typical ¹⁹F NMR chemical shifts for trifluoromethyl groups.
Infrared (IR) Spectroscopy
The strong C-F bonds in the trifluoromethyl group give rise to characteristic and intense absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region. These C-F stretching vibrations are often complex and can be influenced by the overall molecular structure.
Synthesis of Trifluoromethyl-Substituted Pyrimidines: Experimental Protocols
Several synthetic strategies have been developed to introduce the trifluoromethyl group onto the pyrimidine ring. Below are detailed protocols for key methods.
One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This method offers a highly selective and efficient route, avoiding regioselectivity issues common in direct trifluoromethylation.
Experimental Protocol:
A mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF₃SO₂Na, 1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. After completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.
Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate.
Experimental Protocol:
A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Synthesis of 2-Mercapto-6-trifluoromethylpyrimidine
Experimental Protocol:
To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) and absolute ethanol (50 mL), is added thiourea (7.6 g, 0.1 mol) and ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol). The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and acidified with concentrated hydrochloric acid to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 2-mercapto-6-trifluoromethylpyrimidine.
Impact on Biological Activity: The EGFR Signaling Pathway
The electronic modifications imparted by the trifluoromethyl group have profound implications for the biological activity of pyrimidine derivatives. A prominent example is their use as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
The electron-withdrawing nature of the CF₃ group can enhance the binding affinity of the pyrimidine core to the ATP-binding site of the EGFR kinase domain. This can lead to potent inhibition of downstream signaling cascades that promote cell proliferation and survival.[1][2][3]
Caption: EGFR signaling pathway and its inhibition.
This diagram illustrates how a trifluoromethyl-pyrimidine derivative can act as an EGFR inhibitor. By blocking the ATP-binding site on the EGFR, it prevents the downstream signaling cascade that leads to cell proliferation and survival, a key mechanism in its anti-cancer activity.[1][2][3]
Conclusion
The introduction of a trifluoromethyl group onto a pyrimidine ring is a powerful strategy for modulating its electronic properties. This is quantitatively demonstrated by its large positive Hammett constant and is reflected in its spectroscopic characteristics. The resulting electron-deficient nature of the pyrimidine core enhances its potential as a pharmacophore, particularly in the design of enzyme inhibitors. The synthetic methodologies outlined provide a robust toolkit for the creation of novel trifluoromethyl-substituted pyrimidines for further investigation in drug discovery and development. The continued exploration of these unique electronic features will undoubtedly lead to the discovery of new and more effective therapeutic agents.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Trifluoromethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF3 group—namely its high electronegativity and lipophilicity—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the myriad of CF3-containing heterocycles, trifluoromethylpyrimidines stand out as a particularly privileged scaffold, found in a wide array of approved drugs and agricultural products. This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylpyrimidine synthesis, offering detailed experimental protocols for key reactions and a comparative analysis of synthetic strategies.
The Dawn of Trifluoromethylpyrimidines: Early Synthetic Endeavors
The journey into the synthesis of trifluoromethylpyrimidines began in the late 1950s, driven by the burgeoning interest in fluorinated compounds as potential anticancer agents. Two seminal papers laid the groundwork for the field, establishing the fundamental "building block" approach that remains relevant to this day.
The Giner-Sorolla and Bendich Synthesis of 6-(Trifluoromethyl)uracil (1958)
In 1958, Alfredo Giner-Sorolla and Aaron Bendich of the Sloan-Kettering Institute for Cancer Research reported one of the first syntheses of a trifluoromethylpyrimidine.[2] Their approach centered on the cyclocondensation of a trifluoromethylated β-ketoester with urea. This foundational method established a reliable pathway to the pyrimidine core, leveraging readily available starting materials.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)uracil
-
Reaction Scheme:
-
Ethyl 4,4,4-trifluoroacetoacetate + Urea → 6-(Trifluoromethyl)uracil
-
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (1.15 g, 0.05 g-atom) in absolute ethanol (25 mL).
-
To the sodium ethoxide solution, urea (3.0 g, 0.05 mol) is added, followed by ethyl 4,4,4-trifluoroacetoacetate (9.2 g, 0.05 mol).
-
The mixture is refluxed for 4 hours, during which a white precipitate forms.
-
The reaction mixture is cooled, and the precipitate is collected by filtration.
-
The solid is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is recrystallized from water to yield 6-(trifluoromethyl)uracil.
-
-
Quantitative Data:
-
Yield: 75%
-
Melting Point: 246-248 °C
-
The Inoue, Saggiomo, and Nodiff Syntheses (1961)
Building upon this foundation, Shoji Inoue, Andrew J. Saggiomo, and Edward A. Nodiff, in their 1961 paper titled "Fluorine-Containing Potential Anticancer Agents. I. Synthesis of Some Trifluoromethylpyrimidines," expanded the repertoire of trifluoromethylpyrimidine synthesis. They detailed the preparation of various substituted trifluoromethylpyrimidines, including the key intermediate 2,4-dichloro-6-(trifluoromethyl)pyrimidine, which opened the door to a wide range of nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine
-
Reaction Scheme:
-
Ethyl 4,4,4-trifluoroacetoacetate + Urea → 2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine
-
-
Procedure:
-
To a solution of sodium (4.6 g, 0.2 mol) in absolute ethanol (100 mL), urea (12 g, 0.2 mol) is added.
-
Ethyl 4,4,4-trifluoroacetoacetate (36.8 g, 0.2 mol) is then added, and the mixture is heated at reflux for 6 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water (100 mL).
-
The solution is acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration.
-
The product is washed with cold water and dried.
-
-
Quantitative Data:
-
Yield: 85%
-
Melting Point: >300 °C
-
Experimental Protocol: Synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
-
Reaction Scheme:
-
2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine + POCl₃ → 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
-
-
Procedure:
-
A mixture of 2,4-dihydroxy-6-(trifluoromethyl)pyrimidine (18.0 g, 0.1 mol) and phosphorus oxychloride (92.0 g, 0.6 mol) is heated at reflux for 4 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice, and the resulting oily product is extracted with ether.
-
The ethereal solution is washed with a cold sodium bicarbonate solution and then with water.
-
The solution is dried over anhydrous sodium sulfate, and the ether is evaporated. The residue is distilled under reduced pressure.
-
-
Quantitative Data:
-
Yield: 78%
-
Boiling Point: 88-90 °C at 20 mmHg
-
Evolution of Synthetic Strategies
The pioneering work of the late 1950s and early 1960s paved the way for the development of more sophisticated and diverse synthetic methodologies. The evolution of trifluoromethylpyrimidine synthesis can be broadly categorized into two main approaches: the "building block" approach and direct trifluoromethylation.
The Building Block Approach
This classical and still widely used strategy involves the cyclocondensation of a trifluoromethyl-containing precursor with a suitable three-carbon or nitrogen-containing fragment to construct the pyrimidine ring.
Caption: The "Building Block" approach to trifluoromethylpyrimidine synthesis.
Direct Trifluoromethylation
The advent of modern trifluoromethylating reagents has enabled the direct introduction of a CF₃ group onto a pre-formed pyrimidine ring. This approach offers a more convergent and often more efficient route to certain derivatives.
Caption: Direct trifluoromethylation strategies for pyrimidine synthesis.
Modern Synthetic Protocols and Data
Contemporary research continues to refine and expand the synthetic toolbox for accessing trifluoromethylpyrimidines. The following protocols exemplify modern approaches, often focusing on efficiency, substrate scope, and the synthesis of complex derivatives for biological screening.
Experimental Protocol: Multi-step Synthesis of Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety
This protocol describes a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives bearing an amide moiety, which are of interest for their potential biological activities.
-
Step 1: Synthesis of 2-Methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine
-
To a 250 mL round-bottom flask, add ethyl 4,4,4-trifluoroacetoacetate (0.05 mol), acetamidine hydrochloride (0.05 mol), sodium methoxide (0.075 mol), and ethanol (100 mL).
-
Reflux the mixture for 10 hours.
-
After cooling, acidify the mixture to pH 7 with dilute HCl.
-
Extract the crude product with ethyl acetate.
-
-
Step 2: Synthesis of 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine
-
To a 250 mL round-bottom flask, add the product from Step 1 (0.05 mol), POCl₃ (0.1 mol), and acetonitrile (120 mL).
-
Reflux for 30 minutes.
-
Add diisopropylethylamine (0.06 mol) dropwise and continue to reflux.
-
-
Step 3: Synthesis of 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline
-
In a 100 mL three-necked bottle, stir the product from Step 2 (20 mmol), 4-aminophenol (20 mmol), and Cs₂CO₃ (30 mmol) in acetone (50 mL) under an ice bath.
-
Allow the reaction to proceed for 7-8 hours at 25 °C.
-
Purify the product by column chromatography.
-
-
Step 4: Synthesis of N-(4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
-
In a 50 mL three-necked bottle, dissolve the product from Step 3 (0.02 mol), benzoic acid (0.024 mol), and DMAP (0.0004 mol) in dichloromethane (20 mL).
-
Add EDCI (0.03 mol) and stir at 25 °C for 8-10 hours.
-
Evaporate the solvent and purify the residue by column chromatography.
-
| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 6-(Trifluoromethyl)uracil | Ethyl 4,4,4-trifluoroacetoacetate, Urea | NaOEt, EtOH, reflux | 75 | [2] |
| 2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine | Ethyl 4,4,4-trifluoroacetoacetate, Urea | Na, EtOH, reflux; then HCl | 85 | (Inoue et al., 1961) |
| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 2,4-Dihydroxy-6-(trifluoromethyl)pyrimidine | POCl₃, reflux | 78 | (Inoue et al., 1961) |
| 5-Trifluoromethylpyrimidine Derivatives | Aryl enaminones, Aryl amidine hydrochlorides | CF₃SO₂Na, Cu(OAc)₂, K₂S₂O₈, MeCN, 80 °C | up to 80 | (Zhang et al.) |
| Trifluoromethyl Pyrimidine Amides | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine, Aminophenols, Aromatic acids | Cs₂CO₃, Acetone; EDCI, DMAP, CH₂Cl₂ | 20.2-60.8 |
Table 1: Comparative Summary of Synthetic Methods for Trifluoromethylpyrimidines
Conclusion
The synthesis of trifluoromethylpyrimidines has evolved significantly from the initial cyclocondensation reactions of the late 1950s to the diverse and sophisticated methodologies available today. The foundational "building block" approach established by pioneers like Giner-Sorolla, Bendich, and Inoue remains a robust and widely practiced strategy. Concurrently, the development of powerful direct trifluoromethylation reagents has provided more convergent and flexible routes to novel derivatives. This rich history of synthetic innovation continues to empower researchers in the discovery and development of new therapeutics and agrochemicals, underscoring the enduring importance of the trifluoromethylpyrimidine scaffold.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile building block in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by the presence of a trifluoromethyl group and a chlorine atom, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups at the 2-position, enabling the synthesis of diverse compound libraries for screening and lead optimization. These application notes provide detailed protocols for performing SNAr reactions on this substrate with various nucleophiles, including amines, thiols, and alcohols.
Principle of the Reaction
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom at the 2-position, which is activated by the adjacent nitrogen atoms and the electron-withdrawing trifluoromethyl group at the 4-position. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. The regioselectivity of the reaction is governed by the electronic properties of the pyrimidine ring, with the C2 and C4 positions being the most electrophilic. For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, substitution generally favors the C4 position. However, in the case of this compound, the single chlorine at the 2-position directs the substitution to that site.
Applications
The 2-substituted-4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold is a key pharmacophore in a variety of biologically active molecules. Derivatives have shown potential as:
-
Antiproliferative agents: By targeting enzymes like the Werner (WRN) helicase, these compounds exhibit inhibitory activity against various cancer cell lines.[1][2]
-
Kinase inhibitors: The pyrimidine core can serve as a scaffold for designing inhibitors of various kinases involved in cell signaling pathways.
-
Antiviral and antifungal agents: The diverse functionalities that can be introduced allow for the exploration of a broad chemical space in the search for novel antimicrobial compounds.
Experimental Protocols
The following protocols provide general guidelines for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the general procedure for the amination of this compound.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq).
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the general procedure for the thioetherification of this compound.
Materials:
-
This compound
-
Thiol nucleophile
-
Anhydrous solvent (e.g., DMF, DMSO, or MeCN)
-
Base (e.g., K₂CO₃, Sodium Hydride (NaH), or Sodium tert-butoxide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
To a suspension of the base (1.2 eq) in the chosen anhydrous solvent, add the thiol nucleophile (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the addition of water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reaction with Alcohol Nucleophiles
This protocol details the general procedure for the etherification of this compound. This reaction often requires more forcing conditions due to the lower nucleophilicity of alcohols compared to amines and thiols.
Materials:
-
This compound
-
Alcohol nucleophile
-
Anhydrous solvent (e.g., THF, Dioxane, or DMF)
-
Strong base (e.g., NaH or Sodium tert-butoxide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
Heating apparatus
Procedure:
-
To a suspension of the strong base (1.5 eq) in the chosen anhydrous solvent, add the alcohol nucleophile (1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes to form the alkoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-120 °C) and stir until completion, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative yields for the SNAr reaction on this compound with various nucleophiles. Please note that yields are highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | Aniline | TEA | DCM | 25 | 4 | 85-95 |
| Secondary Amine | Morpholine | DIPEA | THF | 60 | 6 | 80-90 |
| Thiol | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 90-98 |
| Alcohol | Phenol | NaH | THF | 80 | 12 | 60-75 |
Visualizations
References
Application Notes and Protocols: Suzuki Coupling Reactions with Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of complex heterocyclic compounds.[1] The presence of a reactive chlorine atom at the 2-position and an electron-withdrawing trifluoromethyl group makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids, providing access to a diverse range of substituted pyrimidines. Such scaffolds are of significant interest due to their prevalence in biologically active molecules, including kinase inhibitors and other therapeutic agents.[2][3][4][5]
These application notes provide a detailed protocol for performing Suzuki coupling reactions with this compound, based on established methodologies for similar 2-chloropyrimidine substrates.
Reaction Principle and Considerations
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[6][7] For this compound, the reaction proceeds by the coupling of an aryl or heteroaryl boronic acid at the C2 position of the pyrimidine ring.
Several factors are critical for a successful Suzuki coupling reaction:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[6][7][8] For challenging substrates, more advanced catalyst systems involving bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve reaction efficiency and yields.[6]
-
Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[2][6][7]
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[2][6][9]
-
Reaction Conditions: The reaction temperature and time are important parameters that need to be optimized. Microwave irradiation can significantly shorten reaction times and improve yields in some cases.[2][3][4]
Data Presentation: Typical Reaction Conditions for Suzuki Coupling of Chlorinated Heterocycles
The following table summarizes typical conditions and yields for Suzuki coupling reactions of analogous 2-chloropyridines and 2,4-dichloropyrimidines, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | [6] |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | [6] |
| SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | [6] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 0.25 | 81 | [2] |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is adapted from established procedures for the Suzuki coupling of 2-chloropyridines.[6][7]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water (4:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on rapid, microwave-assisted Suzuki couplings of dichloropyrimidines.[2][4]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.5-2 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This methodology has become indispensable in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of biologically active compounds. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a highly functionalized and electron-deficient heterocyclic building block. The presence of the electron-withdrawing trifluoromethyl and methyl carboxylate groups significantly influences the reactivity of the C2-chloro substituent, making it a suitable substrate for this transformation. The resulting 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives are valuable intermediates for the synthesis of novel therapeutic agents.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The reaction involves the oxidative addition of the 2-chloropyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 2-aminopyrimidine product and regenerate the Pd(0) catalyst. The choice of palladium precatalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use. Reagents should be of high purity.
Protocol 1: Buchwald-Hartwig Amination with a Primary or Secondary Aliphatic Amine
This protocol is suitable for the coupling of this compound with a range of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
To the reaction vessel, add this compound (1.0 eq), Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.
-
Add the anhydrous solvent (toluene or 1,4-dioxane) to the vessel.
-
Add the aliphatic amine (1.2 - 1.5 eq) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture with stirring. For conventional heating, a temperature range of 80-110 °C is recommended. For microwave-assisted synthesis, temperatures up to 150 °C for shorter reaction times can be employed.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivative.
Protocol 2: Buchwald-Hartwig Amination with an Aniline
This protocol is adapted for the coupling with less nucleophilic anilines.
Materials:
-
This compound
-
Aniline derivative (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)
-
RuPhos (4-6 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.0 equivalents, as a 1 M solution in THF)
-
Anhydrous 1,4-dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To the reaction vessel, add this compound (1.0 eq), Pd(OAc)₂, and RuPhos under an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the vessel.
-
Add the aniline derivative (1.2 - 1.5 eq) to the reaction mixture.
-
Add the LiHMDS solution dropwise to the stirred mixture.
-
Seal the reaction vessel and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on literature for structurally related substrates.
| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Aliphatic | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.8) | Toluene | 100 | 12-24 | 75-90 |
| Secondary Aliphatic | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.8) | Dioxane | 100 | 12-24 | 80-95 |
| Aniline | Pd(OAc)₂ (2.5) | RuPhos (5) | LiHMDS (2.0) | Dioxane | 110 | 18-30 | 65-85 |
| Substituted Aniline | Pd(OAc)₂ (2.5) | SPhos (5) | NaOtBu (2.0) | Toluene | 110 | 18-30 | 60-80 |
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloropyrimidines with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 2-position can significantly modulate the biological activity of the molecule. The 2-chloropyrimidine core is an attractive starting material due to its commercial availability and the inherent reactivity of the C2-Cl bond, which is activated by the electron-deficient nature of the pyrimidine ring.[3] These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-chloropyrimidines with a range of terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 2-chloropyrimidine to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of 2-chloropyrimidine with various terminal alkynes. These values are based on established procedures for related activated chloro-heterocycles and serve as a strong starting point for optimization.
| Entry | 2-Chloropyrimidine Derivative | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 65 | 12 | 85 |
| 2 | 2-Chloropyrimidine | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF | 80 | 16 | 78 |
| 3 | 2-Chloro-4,6-dimethylpyrimidine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Et₃N / Dioxane | 70 | 10 | 92 |
| 4 | 2-Chloro-4,6-dimethylpyrimidine | 3-Ethynylpyridine | Pd(PPh₃)₄ / CuI | K₂CO₃ / DMF | 90 | 24 | 75 |
| 5 | 2-Chloropyrimidine | 1-Ethynylcyclohexene | PdCl₂(dppf) / CuI | Cs₂CO₃ / Toluene | 100 | 18 | 88 |
| 6 | 2-Chloropyrimidine | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 50 | 8 | 90 |
Experimental Protocols
This section provides a general, detailed protocol for a typical Sonogashira coupling reaction of a 2-chloropyrimidine with a terminal alkyne. Researchers should optimize the conditions for their specific substrates.
Protocol 1: General Procedure using Triethylamine as Base
This protocol is suitable for many terminal alkynes under relatively mild conditions.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add the 2-chloropyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Less Reactive Substrates
This protocol employs a stronger base and higher temperatures, which may be necessary for less reactive coupling partners.
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add the 2-chloropyrimidine, Pd(PPh₃)₄, CuI, and the inorganic base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous DMF or Dioxane, followed by the terminal alkyne.
-
Heat the reaction mixture to a temperature ranging from 90 °C to 110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling of 2-chloropyrimidines.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
References
Application Notes: Synthesis of Kinase Inhibitors Using Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its ability to mimic the purine bases of ATP allows for competitive inhibition at the ATP-binding site of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases. Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The electron-withdrawing trifluoromethyl group at the C4 position enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) at the C2 position. The methyl ester at the C5 position offers a site for further chemical modification. This document provides detailed protocols and data for the synthesis of kinase inhibitors utilizing this key building block.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary synthetic route involves the displacement of the chlorine atom at the C2 position with a variety of amine nucleophiles. This reaction is typically carried out under basic conditions or with acid catalysis and can be amenable to a wide range of substituted anilines and other amines, allowing for the generation of large compound libraries for structure-activity relationship (SAR) studies.
Caption: General synthetic scheme for kinase inhibitor scaffolds.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF), 1,4-Dioxane, or 2-Propanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0-1.2 eq) in the chosen anhydrous solvent, add the base (DIPEA or K₂CO₃, 2.0-3.0 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate derivative.
Characterization:
The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors synthesized from pyrimidine scaffolds, illustrating the potential of derivatives from this compound.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell-based Assay (IC₅₀) | Reference |
| AZD1480 | JAK2 | - | Proliferation of Jak2 V617F cell lines | [1] |
| Compound 11g | BTK | 82.76% inhibition at 100 nM | HL60: 3.66 µM, Raji: 6.98 µM, Ramos: 5.39 µM | [2] |
| Compound 22 | CDK7 | 7.21 | MV4-11 cells | [3] |
| Compound 30 | FLT3/CHK1 | FLT3-WT: ≤25, FLT3-D835Y: ≤25, CHK1: ≤25 | MV4-11 cells: <4 nM | [4] |
| Compound 12i | EGFR mutant | - | HCC827: 0.046 µM | [5] |
| Compound 13 | Aurora A | - | Proliferation of high-MYC SCLC cell lines: < 200 nM | [6] |
| Tofacitinib | JAKs | - | - | [7] |
| Ruxolitinib | JAK1/JAK2 | - | - | [7] |
Note: The table includes data from various pyrimidine-based inhibitors to showcase the potential of this scaffold. Not all listed compounds are direct derivatives of the specified starting material but represent the types of structures and activities that can be achieved.
Visualizations
Signaling Pathway: Simplified JAK-STAT Pathway
Many kinase inhibitors target components of critical signaling pathways like the JAK-STAT pathway, which is involved in immunity and cell growth.
Caption: Inhibition of the JAK-STAT signaling pathway.
Experimental Workflow
The development of kinase inhibitors follows a structured workflow from initial synthesis to biological evaluation.
Caption: Drug discovery workflow for kinase inhibitors.
Safety Information
This compound is classified as an acute toxicant (oral), skin irritant, and eye irritant. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Novel Fungicides from Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fungicides derived from Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This key intermediate offers a versatile scaffold for the development of potent antifungal agents for crop protection and pharmaceutical applications.
Introduction
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. The introduction of a trifluoromethyl (-CF3) group into the pyrimidine ring can significantly enhance the efficacy and metabolic stability of the resulting compounds. This compound is a valuable building block for the synthesis of novel pyrimidine-based fungicides, primarily through nucleophilic substitution reactions at the C2 position and subsequent modification of the ester group.
The primary synthetic strategy involves the displacement of the chlorine atom at the 2-position of the pyrimidine ring with various nucleophiles, such as amines, thiols, or alcohols, to introduce diverse functionalities. The ester group at the 5-position can then be hydrolyzed to the corresponding carboxylic acid, which can be further converted to a wide range of amides, esters, or other derivatives. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal fungicidal activity.
Synthetic Pathways and Experimental Workflows
The following diagram illustrates the general synthetic pathway for the preparation of novel fungicides from this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate Ester)
This protocol describes the nucleophilic aromatic substitution of the chlorine atom in this compound with an arylamine.
Materials:
-
This compound
-
Substituted arylamine (e.g., 3,5-bis(trifluoromethyl)aniline)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted arylamine (1.1 eq) in anhydrous DMF, add this compound (1.0 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Protocol 2: Hydrolysis of Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate to the Carboxylic Acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl) (1N)
-
Ethyl acetate
Procedure:
-
Dissolve the Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of NaOH (2.0 eq) in water dropwise to the reaction mixture.
-
Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Protocol 3: Synthesis of Novel 2-(Arylamino)-N-aryl-4-(trifluoromethyl)pyrimidine-5-carboxamides (Final Products)
This protocol describes the amide coupling of the carboxylic acid intermediate with a variety of amines to generate the final fungicidal candidates.
Materials:
-
2-(Arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Substituted amine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the substituted amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylamino)-N-aryl-4-(trifluoromethyl)pyrimidine-5-carboxamide.
Data Presentation
The following table summarizes representative data for the synthesis of a novel pyrimidine-5-carboxamide fungicide.
| Compound ID | Starting Material | Reagents and Conditions | Product | Yield (%) | M.P. (°C) | Fungicidal Activity (IC50, µg/mL) |
| 1 | This compound | 3,5-Bis(trifluoromethyl)aniline, DIPEA, DMF, 90°C, 6h | Methyl 2-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | 85 | 135-137 | - |
| 2 | Compound 1 | LiOH, THF/H2O, rt, 3h | 2-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 92 | 210-212 | - |
| 3 | Compound 2 | Aniline, HATU, DIPEA, DMF, rt, 18h | N-phenyl-2-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(trifluoromethyl)pyrimidine-5-carboxamide | 78 | 198-200 | Data not available in public sources |
Note: The fungicidal activity data for the final compound is not publicly available in the searched literature. Further biological screening would be required to determine its efficacy.
Signaling Pathway and Mechanism of Action (Hypothetical)
While the specific mechanism of action for novel fungicides derived from this scaffold needs to be experimentally determined, many pyrimidine-based fungicides are known to inhibit specific enzymes in pathogenic fungi. A potential target could be the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, a common target for carboxamide fungicides.
Conclusion
The protocols and application notes provided herein offer a solid foundation for the synthesis and exploration of novel fungicides derived from this compound. The versatility of this starting material, coupled with the established biological importance of the pyrimidine scaffold, makes it a promising avenue for the discovery of next-generation antifungal agents. Further optimization of the reaction conditions and a comprehensive biological evaluation of the synthesized compounds are crucial next steps in the drug discovery and development process.
Application Notes and Protocols for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile heterocyclic building block crucial in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chloro group at the 2-position, an electron-withdrawing trifluoromethyl group at the 4-position, and a methyl ester at the 5-position, make it an ideal starting material for the development of novel pharmaceuticals. This document provides detailed application notes on its use in the synthesis of kinase inhibitors for oncology and other therapeutic areas, along with specific experimental protocols for key synthetic transformations.
Application Notes
The pyrimidine scaffold is a common feature in many approved drugs and clinical candidates due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes. The trifluoromethyl group on the pyrimidine ring can enhance binding affinity and improve metabolic stability, making derivatives of this compound particularly attractive for drug discovery.
Synthesis of Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of various kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1). The general strategy involves sequential modifications at the 2- and 5-positions of the pyrimidine ring.
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: General synthetic workflow for kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The derivatization of this compound allows for systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.
-
C2-Position: The chloro group is readily displaced by various nucleophiles, most commonly amines. The nature of the substituent introduced at this position is critical for targeting the hinge region of the kinase and achieving selectivity.
-
C4-Position: The trifluoromethyl group often contributes to enhanced potency and metabolic stability.
-
C5-Position: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for introducing a wide variety of amide functionalities. This position is often used to modulate physicochemical properties, improve cell permeability, and target additional pockets in the kinase domain.
Signaling Pathways Targeted by Derived Inhibitors
Pharmaceuticals derived from this building block often target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and inhibition.
ALK Signaling Pathway:
Caption: Simplified ALK signaling pathway and inhibition.
FLT3 and CHK1 Signaling in AML:
Caption: Dual inhibition of FLT3 and CHK1 pathways.
Quantitative Data Summary
The following tables summarize representative data for kinase inhibitors synthesized using pyrimidine scaffolds, illustrating the potency and selectivity that can be achieved.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| EGFRi-1 | EGFRL858R/T790M | 35.7 | Gefitinib | >1000 |
| ALKi-1 | EML4-ALK | 56.3 | Crizotinib | 24 |
| FLT3i-1 | FLT3-ITD | 8.4 | Sorafenib | 20 |
| CHKi-1 | CHK1 | 7.0 | - | - |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound ID | Cell Line | Target Pathway | IC50 (µM) |
| EGFRi-1 | H1975 (EGFRL858R/T790M) | EGFR | 0.078 |
| ALKi-1 | H2228 (EML4-ALK) | ALK | 0.082 |
| FLT3i-1 | MV4-11 (FLT3-ITD) | FLT3 | 0.0053 |
Experimental Protocols
The following are detailed, representative protocols for key transformations of this compound.
Experimental Workflow Diagram:
Caption: Step-wise experimental workflow.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
Objective: To synthesize Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add DIPEA.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound portion-wise to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Expected Yield: 70-90%
Protocol 2: Ester Hydrolysis
Objective: To synthesize 2-(Arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Materials:
-
Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 2-(arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).
-
Add LiOH or NaOH to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH 2-3 with 1M HCl.
-
A precipitate will form. Collect the solid by filtration, or if no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization.
Expected Yield: 85-98%
Protocol 3: Amide Coupling
Objective: To synthesize the final N-substituted amide derivative.
Materials:
-
2-(Arylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq)
-
Desired amine (1.2 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DMF, add the desired amine and DIPEA.
-
Add the BOP reagent or HATU portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final amide product.
Expected Yield: 60-85%
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutic agents with improved efficacy and pharmacological profiles. The strategic manipulation of the chloro and ester functionalities allows for the generation of diverse compound libraries for hit-to-lead optimization in drug discovery programs.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of chloropyrimidines, a critical class of reactions in the synthesis of functionalized pyrimidine derivatives for pharmaceutical and materials science research. Due to their lower reactivity compared to bromo- and iodo-pyrimidines, the successful coupling of chloropyrimidines necessitates carefully optimized catalytic systems. This document outlines detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, including tabulated quantitative data, experimental protocols, and visualizations to facilitate experimental design and execution.
General Considerations
The efficacy of palladium-catalyzed cross-coupling with chloropyrimidines is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. Given the lower reactivity of the C-Cl bond, catalyst systems that are highly active are generally required.
-
Palladium Pre-catalyst: A range of Pd(0) and Pd(II) sources can be employed, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pre-formed, air-stable pre-catalysts are often preferred for their stability and efficiency.
-
Ligands: The choice of ligand is paramount for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type ligands (e.g., RuPhos, XPhos, SPhos), have demonstrated effectiveness in activating the C-Cl bond. N-heterocyclic carbenes (NHCs) also serve as effective ligands in this context.[1]
-
Base: The base plays a crucial role in the transmetalation and catalyst regeneration steps of the catalytic cycle. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides such as NaOt-Bu. The choice of base can significantly impact reaction rates and selectivity.
-
Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperatures. Anhydrous and deoxygenated solvents are typically essential to prevent catalyst deactivation. Common choices include toluene, dioxane, and DMF.
-
Inert Atmosphere: The catalytic cycle often involves sensitive Pd(0) species that are susceptible to oxidation. Therefore, maintaining an inert atmosphere by excluding oxygen and moisture is critical for achieving high yields and reproducible results. This is typically achieved using a Schlenk line or a glovebox.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a chloropyrimidine and an organoboron reagent, typically a boronic acid or its ester. This reaction is valued for its mild conditions and broad functional group tolerance.
Quantitative Data for Suzuki-Miyaura Coupling of Chloropyrimidines
| Chloropyrimidine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | High |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 72 |
| 2,4-Dichloropyrimidine | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 87 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 |
Data compiled from multiple sources, including references[2][3][4]. Yields are for the C4-substituted product where applicable.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol describes a general procedure for the regioselective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.[2][4]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reactor tube with a stir bar
Procedure:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).
-
Purge the mixture with argon or nitrogen for 10 minutes to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling chloropyrimidines with a wide range of primary and secondary amines. This reaction is of great importance in medicinal chemistry for the synthesis of aminopyrimidine scaffolds.
Quantitative Data for Buchwald-Hartwig Amination of Chloropyrimidines
| Chloropyrimidine | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 6-Aryl-2,4-dichloropyrimidine | Morpholine | Pd₂(dba)₃ / dppb | LiHMDS | THF | 0 | < 5 min | 95 (C4-isomer) |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | No Catalyst | LiHMDS | THF | 25 | 1 h | 92 (C4-isomer) |
| 2,5-Dichloropyridine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 h | High |
| 2-Chloropyrimidine | Imidazole | CuI | K₂CO₃ | DMF | 120 | - | 90 |
Data compiled from multiple sources, including references[5][6]. Note the high regioselectivity for the C4 position in 2,4-dichloropyrimidine substrates.
Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dichloropyridine
This protocol provides a general procedure for the amination of a dichloropyridine, which can be adapted for chloropyrimidines.[2]
Materials:
-
2,5-Dichloropyridine
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube and standard laboratory glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (2 mol%) and the phosphine ligand (4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to pre-form the active catalyst.
-
In a separate flask, add 2,5-dichloropyridine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with inert gas.
-
Transfer the catalyst solution to the flask containing the substrate and base via cannula.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a chloropyrimidine and a terminal alkyne, providing access to valuable alkynylpyrimidine building blocks. The reaction is typically co-catalyzed by palladium and copper salts.
Quantitative Data for Sonogashira Coupling of Chloropyrimidines
| Chloropyrimidine | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-chloro-6-methyl-2-(methylthio)pyrimidine | 1-iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | MeCN | RT | 9-11 h | 95 |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | RT - 70 | - | High |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 120-150 (MW) | 15-60 min | High |
| 9-substituted-6-chloro-2,8-diiodopurines | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 h | Varies |
Data compiled from multiple sources, including references[6][7][8].
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of a chloro-heterocycle with a terminal alkyne.[6]
Materials:
-
Chloropyrimidine derivative
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chloropyrimidine (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Add the anhydrous, degassed solvent to make a ~0.1 M solution with respect to the chloropyrimidine.
-
Add triethylamine (2.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations for Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of a chloropyrimidine with an alkene to form a substituted alkene. While less commonly reported for chloropyrimidines compared to Suzuki or Buchwald-Hartwig reactions, it remains a valuable tool for C-C bond formation. The reaction typically requires a palladium catalyst and a base.
Quantitative Data for Heck Reaction of Chloro-Heterocycles
| Chloro-Heterocycle | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 3-Bromopyridine | Butyl acrylate | Supramolecular Pd catalyst | K₂CO₃ | Toluene | 130 | 1 h | ~70 |
| Aryl Chlorides | Styrene | Pd/C | K₂CO₃ | Water | Mild | - | Varies |
| Aryl Chlorides | Methyl Acrylate | PS-Pd(II)-hydrazone | K₂CO₃ | DMA | 165 | 1 h | up to 99 |
Data compiled from sources on Heck reactions of halo-heterocycles, including references[5][6]. Data specific to chloropyrimidines is limited.
Experimental Protocol: General Heck Reaction of an Aryl Halide
This protocol provides a general procedure for the Heck reaction of an aryl halide with an alkene, which can be adapted as a starting point for chloropyrimidine substrates.
Materials:
-
Chloropyrimidine derivative
-
Alkene (e.g., styrene or an acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Phosphine ligand (e.g., PPh₃ or a more electron-rich ligand)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 equiv), the alkene (1.5 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (if used).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture, typically to 100-140 °C, with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts, washing with the reaction solvent.
-
Perform an aqueous workup by diluting the filtrate with an organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations for Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis and Screening of 2,4-Disubstituted Pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and screening of 2,4-disubstituted pyrimidine libraries, a class of compounds with significant therapeutic potential. The pyrimidine scaffold is a key pharmacophore found in numerous clinically approved drugs, and its derivatization at the 2- and 4-positions offers a versatile strategy for generating diverse chemical libraries for high-throughput screening and lead optimization.
This document outlines robust synthetic methodologies, primarily focusing on palladium-catalyzed cross-coupling reactions, and provides detailed protocols for common biological screening assays. The information presented is intended to enable researchers to efficiently synthesize and evaluate novel 2,4-disubstituted pyrimidine derivatives for various therapeutic targets.
Synthetic Strategies for 2,4-Disubstituted Pyrimidine Libraries
The construction of 2,4-disubstituted pyrimidine libraries typically commences with a dihalogenated pyrimidine core, most commonly 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitutions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing a wide array of substituents.
Key Synthetic Reactions:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling the chloropyrimidine with various boronic acids or esters, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: This method is instrumental in forming C-N bonds, allowing for the installation of diverse amine functionalities at the 2- and 4-positions.
Microwave-assisted synthesis has emerged as a valuable technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[1]
Data Presentation
Table 1: Optimization of Microwave-Assisted Suzuki Coupling Reaction Conditions[2]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 2 | Pd(dppf)Cl₂ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 58 |
| 3 | Pd(OAc)₂ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 35 |
| 4 | PdCl₂(PPh₃)₂ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 42 |
| 5 | Pd(PPh₃)₄ (0.5) | Na₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 75 |
| 6 | Pd(PPh₃)₄ (0.5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 85 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.55 mmol), base (1.5 mmol), solvent (6 mL), microwave irradiation.
Table 2: Cellular Potency (IC₅₀, nM) of Representative 2,4-Disubstituted Pyrimidine EGFR Inhibitors[3]
| Compound | H1975 (L858R/T790M) | PC-9 (del19) | A549 (WT) |
| Pyrinib (Novel) | 8 | 15 | >1000 |
| Osimertinib | 10 | 12 | >1000 |
| Gefitinib | >10000 | 25 | >10000 |
| Afatinib | 500 | 5 | 8000 |
Data represents the mean of three independent experiments.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[1][2]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq), the desired boronic acid (1.1 eq), the base (3.0 eq), and the palladium catalyst (0.005 eq).
-
Add the degassed solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted pyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[4]
Materials:
-
2-Chloro-4-substituted-pyrimidine
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, to a dry Schlenk flask, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq).
-
Add the 2-chloro-4-substituted-pyrimidine (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Add anhydrous toluene to the flask.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against wild-type and mutant Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer
-
Test compounds (2,4-disubstituted pyrimidines)
-
Positive control (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the test compound or DMSO vehicle control.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualization
Caption: General workflow for the synthesis and screening of 2,4-disubstituted pyrimidine libraries.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[2]
Caption: Inhibition of the EGFR signaling pathway by 2,4-disubstituted pyrimidine derivatives.
References
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a key intermediate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The methodologies outlined are based on established synthetic strategies for creating pyrimidine-based EGFR inhibitors, which are crucial in the development of targeted cancer therapies.
Introduction to EGFR and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][4][5] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have demonstrated significant clinical success.[4] The pyrimidine scaffold is a common core structure in many potent EGFR inhibitors. This compound is a valuable building block for the synthesis of these inhibitors due to the reactive chlorine atom that allows for the introduction of various amine-containing side chains, which can be tailored to interact with the ATP-binding site of the EGFR kinase domain.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of molecular interactions that ultimately leads to cellular responses such as proliferation, differentiation, and survival. The pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7]
Caption: EGFR Signaling Pathway.
General Synthetic Workflow
The synthesis of EGFR inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing trifluoromethyl group and the pyrimidine ring activate the chlorine atom at the 2-position, making it susceptible to displacement by a nucleophile, commonly an aniline derivative. This core reaction is followed by further modifications to build the final inhibitor molecule.
Caption: General Experimental Workflow.
Experimental Protocols
The following protocols are adapted from the synthesis of structurally similar 5-trifluoromethylpyrimidine derivatives and provide a representative methodology for the synthesis of EGFR inhibitors from this compound.
Protocol 1: Synthesis of Methyl 2-(4-aminophenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate (Intermediate 1)
This protocol describes the initial SNAr reaction between the starting pyrimidine and a substituted aniline.
Materials:
-
This compound
-
4-Nitroaniline
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in DMF, add 4-nitroaniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield Methyl 2-(4-nitrophenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate.
-
-
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in methanol.
-
Add 10% Pd/C (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the reaction mixture through Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain Intermediate 1 .
-
Protocol 2: Synthesis of a Final EGFR Inhibitor (Example)
This protocol describes the acylation of Intermediate 1 to form a representative final product.
Materials:
-
Intermediate 1 (from Protocol 1)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) and TEA (2.0 eq) in DCM at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final EGFR inhibitor.
Data Presentation
The following table summarizes the biological activity of a series of synthesized 5-trifluoromethylpyrimidine derivatives against various cancer cell lines and EGFR kinase. This data is representative of the potency that can be achieved using the pyrimidine scaffold.
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) | EGFR Kinase IC50 (μM) | Reference |
| 9a | >50 | >50 | >50 | 0.215 | [1] |
| 9k | 1.89 | 6.24 | 8.15 | 0.124 | [1] |
| 9r | 0.87 | 4.11 | 6.23 | 0.102 | [1] |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 | [1] |
Data is for structurally related compounds and serves as a reference for expected activity.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel EGFR inhibitors. The protocols provided herein offer a solid foundation for researchers to develop a diverse range of potent and selective compounds for targeted cancer therapy. Further optimization of the synthetic routes and exploration of various aniline derivatives can lead to the discovery of next-generation EGFR inhibitors with improved pharmacological profiles.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lazertinib: breaking the mold of third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Role of Trifluoromethylpyrimidines in Advanced Materials Science: Applications and Protocols
Introduction: The strategic incorporation of trifluoromethyl (-CF3) groups into pyrimidine scaffolds has paved the way for significant advancements in materials science. The unique properties imparted by the -CF3 group—such as high thermal stability, strong electron-withdrawing character, hydrophobicity, and low polarizability—make trifluoromethylpyrimidines and related fluorinated compounds highly desirable for a range of high-performance applications. This document provides detailed application notes and experimental protocols for researchers and scientists exploring the use of these compounds in organic electronics, low-permittivity materials, and liquid crystal displays.
Section 1: Organic Light-Emitting Diodes (OLEDs)
The introduction of trifluoromethyl groups into the ligands of phosphorescent emitters, particularly Iridium(III) complexes, has led to the development of highly efficient and stable blue OLEDs. The bulky and electron-withdrawing nature of -CF3 groups helps to minimize detrimental intermolecular interactions and optimize the photophysical properties of the emitter.
Application Note: High-Efficiency Blue Phosphorescent OLEDs
Trifluoromethyl-substituted carbene pincer ligands in Iridium(III) emitters, such as tBuCz-m-CF3 and tBuCz-p-CF3, have demonstrated exceptional performance in blue phosphorescent OLEDs (Ph-OLEDs). These emitters exhibit high photoluminescence quantum yields (PLQY), suppressed efficiency roll-off at high brightness, and significantly enhanced operational lifetimes, addressing key challenges in the development of stable blue OLEDs for display technologies.[1]
Table 1: Performance of OLEDs with Trifluoromethyl-Containing Ir(III) Emitters
| Emitter | Max. External Quantum Efficiency (EQE) | Luminance (cd/m²) at Max. EQE | Peak Emission Wavelength (nm) | CIE Coordinates (x, y) | Operational Lifetime (LT₅₀ at 1000 cd/m²) |
| tBuCz-m-CF3 | 31.62% | Not Specified | 485 | (0.175, 0.446) | 1237 hours |
| tBuCz-p-CF3 | 30.72% | Not Specified | 485 | Not Specified | 1073 hours |
| m-CF3 | 86% (PLQY) | N/A | Not Specified | Not Specified | Not Specified |
| p-CF3 | 88% (PLQY) | N/A | Not Specified | Not Specified | Not Specified |
| Data sourced from references[1]. |
Experimental Protocols
Protocol 1.1: Synthesis of a Heteroleptic Ir(III) Emitter (General Protocol)
This protocol describes a general "bridge-splitting" method for synthesizing heteroleptic Ir(III) complexes.
-
Synthesis of the Iridium Dimer:
-
Combine Iridium(III) chloride hydrate (1.0 eq) and the primary cyclometalating ligand (e.g., a trifluoromethyl-substituted phenylpyridine) (2.5 eq) in a 2-ethoxyethanol/water mixture (3:1 v/v).
-
Purge the mixture with argon for 20 minutes.
-
Heat the reaction mixture at reflux under an argon atmosphere for 12-18 hours.
-
Cool the mixture to room temperature. The resulting precipitate (the chloro-bridged iridium dimer) is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum.
-
-
Synthesis of the Final Complex:
-
Suspend the iridium dimer (1.0 eq) and the ancillary ligand (e.g., acetylacetonate) (2.5 eq) in 2-ethoxyethanol.
-
Add a base, such as sodium carbonate (Na₂CO₃) (5.0 eq).
-
Heat the mixture at reflux under an argon atmosphere for 8-12 hours.
-
After cooling, add water to precipitate the crude product.
-
Collect the solid by filtration and purify it by column chromatography on silica gel to yield the final phosphorescent Ir(III) complex.
-
Protocol 1.2: Fabrication of a Multilayer Phosphorescent OLED
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes to improve the work function of the ITO.[2]
-
-
Layer Deposition by Thermal Evaporation:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and metal cathode sequentially without breaking the vacuum. A typical device structure is as follows[2][3][4]:
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (HATCN).
-
Hole Transport Layer (HTL): Deposit a 30 nm layer of 1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC).
-
Emissive Layer (EML): Co-evaporate the host material (e.g., an exciplex-forming co-host) and the trifluoromethyl-containing Ir(III) emitter (e.g., 5-10 wt% tBuCz-m-CF3) to a thickness of 30 nm.
-
Electron Transport Layer (ETL): Deposit a 40 nm layer of 1,3,5-tris(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of Aluminum (Al) through a shadow mask.
-
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect it from atmospheric moisture and oxygen.
-
Visualization
Caption: Layered architecture of a typical phosphorescent OLED.
Section 2: Low-k Dielectric Materials
For next-generation microelectronics and high-frequency communications, materials with a low dielectric constant (k) are essential to reduce signal delay and power consumption. Trifluoromethyl-containing polyimides are excellent candidates due to their low polarizability, high free volume, and hydrophobicity, which collectively contribute to a lower dielectric constant and reduced moisture absorption.[5][6]
Application Note: Thermally Stable, Low-Permittivity Polyimides
Polyimides (PIs) synthesized from diamines and dianhydrides featuring multiple -CF3 groups exhibit significantly reduced dielectric constants and low water uptake while maintaining excellent thermal and mechanical stability.[7] These properties make them suitable for use as insulating layers in flexible printed circuits and advanced electronic packaging. The bulky -CF3 groups disrupt polymer chain packing, creating free volume and lowering the overall dielectric constant of the material.[1][7]
Table 2: Properties of Trifluoromethyl-Containing Polyimides
| Polyimide (Dianhydride-Diamine) | Dielectric Constant (k) @ 1 MHz | Water Absorption (%) | Glass Transition Temp. (T₉) (°C) | 5% Weight Loss Temp. (T₅) (°C) | Tensile Strength (MPa) |
| PI from new diamine & 6FDA | 2.69 | 0.59 | 281 | 561 | 91 |
| PI from new diamine & BPDA | 2.85 | 0.68 | 275 | 551 | 82 |
| 6FDA-TFMPD | 2.50 | Not Specified | >300 | >500 | Not Specified |
| TPPI50 | 2.31 | Not Specified | 402 | 563 | 232.7 |
| Data sourced from references[1][5][7]. |
Experimental Protocol
Protocol 2.1: One-Step High-Temperature Polycondensation for Polyimide Synthesis
This protocol describes the synthesis of a polyimide from an aromatic dianhydride and a trifluoromethyl-containing aromatic diamine.
-
Monomer Preparation: Ensure both the dianhydride and diamine monomers are pure and thoroughly dried before use.
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the trifluoromethyl-containing diamine (1.0 eq), the aromatic dianhydride (1.0 eq), and a high-boiling point aprotic solvent (e.g., m-cresol) to achieve a solids concentration of 15-20 wt%.
-
Add a catalyst, such as isoquinoline (a few drops).
-
Purge the flask with nitrogen for 30 minutes.
-
Heat the reaction mixture to 200-210 °C under a steady stream of nitrogen and maintain for 6-10 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
-
Polymer Isolation and Film Casting:
-
Cool the viscous polymer solution to room temperature.
-
Pour the solution into a large volume of a non-solvent like methanol or ethanol with vigorous stirring to precipitate the polyimide.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 24 hours.
-
To cast a film, dissolve the dried polyimide in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a 10-15 wt% solution.
-
Filter the solution and cast it onto a clean glass plate.
-
Heat the plate in an oven with a programmed temperature ramp, for example: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250 °C for 1 hour to completely remove the solvent and form a flexible polyimide film.
-
Visualization
Caption: Workflow for high-temperature polyimide synthesis.
Section 3: Liquid Crystals
In liquid crystal (LC) technology, fluorination is a key strategy for tuning properties such as dielectric anisotropy, viscosity, and clearing point. Trifluoromethyl groups, often in combination with other fluorine atoms on a phenyl ring, are used to create materials with specific mesomorphic behaviors required for modern display applications.
Application Note: Nematic Liquid Crystals for Displays
Compounds such as 3-fluoro-4-trifluoromethyl-4'-(4'-alkyl[trans,trans-1,1'-bicyclohexyl]-4-yl)1,1'-biphenyls exhibit a stable nematic phase over a broad temperature range. The synthesis of these materials is typically achieved via Suzuki cross-coupling reactions, which allow for the precise construction of the multi-ring molecular architecture. The high clearing point of these materials is indicative of their thermal stability.[3]
Table 3: Physical Properties of a Trifluoromethyl-Containing Liquid Crystal
| Compound (Alkyl group, n) | Molecular Formula | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase |
| n = 3 (propyl) | C₂₈H₃₄F₄ | Not Specified | 267 | Nematic |
| Related Biphenyl LC | C₂₁H₂₅F | Not Specified | Not Specified | Nematic |
| Data sourced from references[3][8]. |
Experimental Protocol
Protocol 3.1: Synthesis of a Biphenyl Liquid Crystal via Suzuki Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling reaction to synthesize the core biphenyl structure.
-
Reactant Preparation:
-
Reactant 1: An aryl halide, such as 1-bromo-3-fluoro-4-trifluoromethylbenzene.
-
Reactant 2: An arylboronic acid, such as 4'-(4'-alkyl[trans,trans-1,1'-bicyclohexyl]-4-yl)phenylboronic acid.
-
-
Reaction Setup:
-
In a round-bottomed flask, combine the aryl halide (1.0 eq), arylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[9][10]
-
Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Purge the flask with an inert gas (argon or nitrogen) for 20 minutes.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure liquid crystal compound.
-
Visualization
Caption: Key steps in a Suzuki cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ursi.org [ursi.org]
- 4. displayman.com [displayman.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. rose-hulman.edu [rose-hulman.edu]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Nucleophilic Substitution of Dichloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of dichloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the generally observed regioselectivity in nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines?
Generally, nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines favors substitution at the C4 position.[1][2][3][4][5] The reactivity of the halogen positions in pyrimidines typically follows the order C4(6) > C2 » C5.[6] This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, which makes it more electrophilic.[4][5]
Q2: My SNAr reaction on a 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers. What factors influence this regioselectivity?
While C4 substitution is generally favored, several factors can significantly influence the regioselectivity, often leading to mixtures of C2 and C4 products or even a reversal of selectivity.[1][3] Key factors include:
-
Substituents on the Pyrimidine Ring:
-
Electron-donating groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity, favoring substitution at the C2 position.[1][3][5]
-
Electron-withdrawing groups (EWGs) at the C5 position (e.g., -NO2) tend to enhance the inherent preference for C4 substitution.[2][5][7]
-
Sterically bulky substituents at the C5 position can also affect the C4/C2 selectivity.[1]
-
-
Nature of the Nucleophile:
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with C4/C2 ratios typically ranging from 1:1 to 4:1.[5][6]
-
Tertiary amine nucleophiles can exhibit high selectivity for the C2 position, especially when an electron-withdrawing group is present at C5.[5][7]
-
Thiophenols generally favor reaction at C4 under both basic and weakly acidic conditions.[2]
-
-
Reaction Conditions:
-
Catalysis:
Q3: How can I promote selective substitution at the C2 position of 2,4-dichloropyrimidine?
Achieving C2 selectivity often requires specific substrate features or reaction conditions:
-
Substrate Modification: The presence of an electron-donating group (e.g., -OMe, -NHMe) at the C6 position directs nucleophilic attack to the C2 position.[1][3]
-
Nucleophile Choice: With a C5 electron-withdrawing group, tertiary amines can act as nucleophiles to selectively give the C2-substituted product.[7]
-
Catalyst Control: In palladium-catalyzed C-S coupling reactions, specific N-heterocyclic carbene (NHC) ligands on the palladium precatalyst can lead to high C2 selectivity with thiols.[2][9]
Q4: I am having trouble separating the C2 and C4 isomers. What strategies can I employ?
Separating regioisomers of substituted pyrimidines can be challenging due to their similar polarities.[8] The most effective approach is to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer. If separation is unavoidable, standard chromatographic techniques (e.g., silica gel column chromatography) should be optimized. Strategies to improve selectivity include:
-
Optimizing Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For instance, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[5][8]
-
Employing Catalysis: For amination reactions, palladium catalysis can significantly enhance C4 selectivity.[6]
-
Modifying the Nucleophile: Consider if a different nucleophile could offer better intrinsic selectivity.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate (e.g., by electron-donating groups). | 1. Use a stronger nucleophile or an activating agent.2. Gradually and cautiously increase the reaction temperature.3. Screen a range of solvents and bases to find optimal conditions.4. Consider if ring substituents are deactivating and if an alternative synthetic route is necessary. |
| Poor C4-selectivity (mixture of isomers) | 1. Reaction conditions favor C2-substitution (e.g., EDG at C6).2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position.4. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. | 1. For aminations, consider a Pd-catalyzed approach to enhance C4 selectivity.[6]2. Carefully control the stoichiometry of the nucleophile.3. Systematically screen different solvents, bases, and temperatures.[5]4. If applicable, modify the nucleophile to be less sterically demanding. |
| Unexpected C2-selectivity | 1. Presence of an electron-donating group at the C6 position.2. Use of a specific palladium catalyst system that favors C2 coupling.[2]3. The nucleophile is a tertiary amine with an EWG at C5.[7] | 1. Analyze the starting dichloropyrimidine for influential substituents.2. If C4-selectivity is desired, change the catalytic system (e.g., to a Pd-PEPPSI precatalyst for C-S coupling).[2]3. If C4 is the target, a different class of nucleophile may be required. |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr with an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask, add the 2,4-dichloropyrimidine (1.0 equiv.) and a suitable solvent (e.g., n-butanol, THF, or DMF).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base such as diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Palladium-Catalyzed C4-Selective Amination
This method can provide high regioselectivity for the C4 isomer.[6]
-
Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare the palladium catalyst. For example, by adding a palladium source (e.g., Pd2(dba)3) and a suitable ligand (e.g., a biarylphosphine ligand).
-
Reaction Setup: To the activated catalyst, add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.), the secondary amine (1.1 equiv.), and a strong base like LiHMDS (1.1 equiv.) in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: Stir the reaction at a controlled temperature (e.g., -60 °C to room temperature) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride) and follow a standard aqueous work-up and purification procedure as described in Protocol 1.
Diagrams
Caption: Factors influencing the regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines.
Caption: A troubleshooting workflow for optimizing the regioselectivity of dichloropyrimidine substitutions.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis of substituted pyrimidines.
Section 1: Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the synthesis and purification of substituted pyrimidines.
Q1: What are the most common synthetic routes for substituted pyrimidines?
A1: The synthesis of pyrimidine derivatives is extensive, ranging from classical condensation reactions to modern multicomponent approaches.[1] The choice of route is often dictated by the desired substitution pattern. Common methods include:
-
The Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[2][3][4]
-
The Pinner Synthesis: Typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5]
-
Condensation Reactions: General cyclocondensation of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine is a foundational method.[1]
-
Reactions with Amidines: Various methods utilize amidines reacting with ketones, aldehydes, or esters to form the pyrimidine core.[6]
-
Nucleophilic Substitution: Using reactive intermediates like 2-(chloromethyl)pyrimidine allows for the introduction of diverse functional groups via nucleophilic substitution (SN2) reactions.[7]
Q2: What are the most common classes of byproducts I might encounter during pyrimidine synthesis?
A2: Byproduct formation is dependent on the specific synthetic route. However, some common classes of side products include:
-
Hantzsch-type Dihydropyridines (DHPs): Often observed as fluorescent byproducts in Biginelli reactions, resulting from the condensation of two equivalents of the β-ketoester with the aldehyde and ammonia.[5]
-
N-acylureas: Can form in the Biginelli reaction as a competing pathway involving the β-ketoester and urea.[5]
-
Incompletely Cyclized Intermediates: Can be isolated in multi-step syntheses due to insufficient reaction time, temperature, or catalyst activity.[5][8]
-
Self-Condensation Products: The 1,3-dicarbonyl compound used in the Pinner synthesis can self-condense.[5]
-
Hydrolysis Products: Harsh acidic or basic conditions can lead to the hydrolysis of nitrile or ester functional groups into unwanted carboxylic acids or amides.[8]
-
Oxidized Byproducts: Dihydro-intermediates can undergo spontaneous aromatization, often facilitated by air oxidation during the reaction or workup.[8]
Q3: How can I effectively monitor the progress of my pyrimidine synthesis reaction?
A3: Monitoring reaction progress is crucial to determine the optimal reaction time and maximize yield.[9] The most common technique is Thin Layer Chromatography (TLC) .[5] It allows for rapid, qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative and detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[9]
Q4: What are the best general purification techniques for substituted pyrimidines?
A4: Proper purification is critical to remove unreacted starting materials, reagents, and byproducts.[10] The choice of method depends on the physical properties of the target compound and the nature of the impurities.
-
Recrystallization: A cost-effective technique for purifying solid compounds based on differential solubility in a chosen solvent at varying temperatures.[10]
-
Flash Column Chromatography: A widely used preparative technique that separates compounds based on their differential polarity, using a stationary phase like silica gel.[10]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for obtaining highly pure compounds, especially for challenging separations or final purification steps in drug development.[10]
-
Solid-Phase Extraction (SPE): Used for the cleanup of samples by partitioning the compound and impurities between a solid and a liquid phase.[10]
Section 2: Troubleshooting Guide: The Biginelli Reaction
This guide addresses specific issues encountered during the Biginelli three-component condensation reaction.
Q1: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
A1: The common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition), competing with the desired Biginelli pathway.[5]
-
Troubleshooting Steps:
-
Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[5]
-
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.[5]
-
Order of Addition: In some cases, adding the urea last may help minimize its decomposition into ammonia.[5]
-
Q2: My Biginelli reaction has a low yield with a lot of unreacted starting material. What's wrong?
A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[5]
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[5]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature. Monitor progress closely with TLC.[5]
-
Solvent: While ethanol is common, other solvents or solvent-free conditions might improve yields for specific substrates.[5]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Use high-purity starting materials.[5]
-
Q3: I suspect N-acylurea byproducts are complicating my purification. How can I prevent their formation?
A3: N-acylureas can form from the reaction of the β-ketoester with urea, creating purification challenges.[5]
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Adjusting the temperature or catalyst may disfavor the N-acylurea pathway.
-
Purification: These byproducts can often be separated from the desired dihydropyrimidinone product using column chromatography.[10]
-
Biginelli Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for the Biginelli reaction.
Summary Table: Biginelli Reaction Troubleshooting
| Issue | Common Cause(s) | Recommended Solutions |
| Fluorescent Byproduct | Hantzsch 1,4-dihydropyridine (DHP) formation, often at high temperatures.[5] | Lower the reaction temperature; experiment with different catalysts; add urea last.[5] |
| Low Conversion / Low Yield | Inactive catalyst; suboptimal time/temperature; impure reactants; poor solvent choice.[5] | Check catalyst activity; optimize reaction time and temperature via TLC monitoring; ensure high purity of all starting materials; screen alternative solvents.[5] |
| Difficult Purification | Formation of N-acylurea byproducts.[5] | Modify reaction conditions to disfavor byproduct formation; utilize column chromatography for separation.[5][10] |
Section 3: Troubleshooting Guide: The Pinner Synthesis
This guide addresses common challenges in the Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Q1: My Pinner synthesis is resulting in a complex mixture of byproducts and low yield. What are the common side reactions?
A1: The Pinner synthesis can be prone to several side reactions that lead to a complex product mixture. These include:
-
Self-condensation of the 1,3-dicarbonyl compound. [5]
-
Hydrolysis of the amidine starting material. [5]
-
Incomplete cyclization, leading to stable intermediates. [5]
Q2: The final cyclization step of my Pinner synthesis seems to be incomplete. How can I drive the reaction to completion?
A2: Incomplete cyclization can be a result of insufficient carbonyl group activation or steric hindrance.[5]
-
Troubleshooting Steps:
-
Add a Catalyst: If not already used, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5]
-
Increase Reaction Time: Some cyclization reactions are slow and may simply require longer reaction times to proceed to completion.[5]
-
Consider Alternative Substrates: If steric hindrance is the suspected issue, using a more reactive 1,3-dicarbonyl equivalent might be necessary.[5]
-
Logical Flow for Pinner Synthesis Issues
Caption: Common issues and their causes in the Pinner synthesis.
Section 4: Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on the specific reactivity and properties of their substrates.
Protocol 1: General Procedure for the Biginelli Reaction
This protocol describes a typical acid-catalyzed, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
-
Materials: Aromatic aldehyde (1.0 eq), β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), Urea (1.5 eq), Ethanol, Catalytic acid (e.g., HCl, 20 mol%).[11]
-
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, β-ketoester, urea, and ethanol.[11]
-
Add the catalytic amount of acid to the mixture.
-
Heat the reaction mixture to reflux (e.g., 90°C) and stir for 30 minutes to several hours.[11]
-
Monitor the reaction's progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by vacuum filtration. If no precipitate forms, pour the mixture into ice water to induce precipitation.
-
Wash the collected solid with cold water and a small amount of cold ethanol.
-
Purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol).[10]
-
Protocol 2: General Procedure for Pinner-type Pyrimidine Synthesis
This protocol outlines a general method for synthesizing pyrimidines from a 1,3-dicarbonyl compound and an amidine.[9]
-
Materials: 1,3-dicarbonyl compound (1.0 eq), Amidine hydrochloride (1.0 eq), Base (e.g., sodium ethoxide, 1.1 eq), Anhydrous ethanol.[9]
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1,3-dicarbonyl compound and the amidine hydrochloride in anhydrous ethanol.[9]
-
Cool the mixture to 0°C in an ice bath.
-
Add the base (e.g., sodium ethoxide) portion-wise, maintaining the low temperature.[9]
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.[9]
-
Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude residue by column chromatography.[9]
-
Protocol 3: Synthesis of 2-((Arylamino)methyl)pyrimidine via Nucleophilic Substitution
This protocol describes the N-alkylation of anilines with 2-(chloromethyl)pyrimidine hydrochloride.[7]
-
Materials: 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq), Substituted aniline (1.1 eq), Potassium carbonate (K₂CO₃) (2.5 eq), Anhydrous N,N-Dimethylformamide (DMF).[7]
-
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate. Stir the suspension at room temperature for 20-30 minutes.[7]
-
Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.[7]
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring progress by TLC.[7]
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate.[7]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
-
Section 5: Data Presentation
The following table summarizes representative yields for the synthesis of various 2-substituted pyrimidine derivatives from 2-(chloromethyl)pyrimidine hydrochloride, illustrating the versatility of the nucleophilic substitution approach.
Table: Representative Yields for Synthesis of 2-Substituted Pyrimidines[7]
| Nucleophile Class | Example Nucleophile | Product Type | Reaction Conditions | Reported Yield (%) |
| Amine | Substituted Aniline | 2-((Arylamino)methyl)pyrimidine | K₂CO₃, DMF, 60-80°C, 4-8h | 75-90 |
| Thiol | Substituted Thiophenol | 2-((Arylthio)methyl)pyrimidine | NaOH, Ethanol, RT, 12-24h | 80-95 |
| Phenol | Substituted Phenol | 2-((Aryloxy)methyl)pyrimidine | K₂CO₃, Acetonitrile, Reflux, 6-12h | 70-88 |
Note: Specific yields may vary depending on the exact substrates and reaction scale.
References
- 1. ijsat.org [ijsat.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of Pyrimidine Derivatives by Flash Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of pyrimidine derivatives using flash column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the flash column chromatography of pyrimidine derivatives in a question-and-answer format.
Problem: Poor Separation of My Pyrimidine Derivative from Impurities
Question: I am having trouble separating my target pyrimidine derivative from a closely related impurity. The spots are too close on the TLC plate and co-elute from the column. What can I do to improve the separation?
Answer: To improve the resolution between your target compound and impurities, consider the following strategies:
-
Optimize the Mobile Phase: The choice of solvent system is critical for good separation.[1][2]
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents. For pyrimidine derivatives, common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1] Small changes in the solvent ratio can significantly impact selectivity.
-
Try Different Solvents: If adjusting the polarity of your current system doesn't work, try a different solvent combination. For example, replacing hexane with toluene or ethyl acetate with a different polar solvent can alter the selectivity.
-
-
Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[2][3] Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.[2][3]
-
Change the Stationary Phase: While silica gel is the most common stationary phase, it may not be optimal for all separations.[2]
-
Alumina: Consider using alumina (basic or neutral), which can offer different selectivity, especially if your compound or impurities have acidic or basic functionalities.[2][4]
-
Reverse-Phase Silica: For very polar pyrimidine derivatives, reverse-phase (e.g., C18) flash chromatography might be a better option.[5]
-
Problem: The Compound is Streaking or Tailing on the TLC Plate and Column
Question: My pyrimidine derivative appears as a long streak or a tailed spot on the TLC plate, and this is reflected in broad, tailing peaks during column chromatography. What causes this, and how can I fix it?
Answer: Peak tailing and streaking are often caused by issues with the sample, solvent, or stationary phase.[6][7]
-
Compound Overload: Loading too much sample can lead to tailing.[6] Try reducing the amount of crude material loaded onto the column.
-
Poor Solubility: If your compound is not fully dissolved in the mobile phase, it can cause streaking.[8][9] Ensure your compound is soluble in the initial solvent system. If not, consider a different mobile phase or use a stronger solvent to dissolve the sample for loading, but use a minimal amount.[8]
-
Acidic Silica Gel: Pyrimidine derivatives often contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[4][10]
-
Inappropriate pH: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape.[12]
Problem: My Pyrimidine Derivative Won't Elute from the Column
Question: My compound seems to be stuck at the top of the column and is not eluting, even with a highly polar solvent system. What should I do?
Answer: This issue typically arises from very strong interactions between your compound and the stationary phase or insolubility.
-
Check for Compound Instability: Your compound might be decomposing on the silica gel.[4][13] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[4] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3][4]
-
Increase Solvent Polarity Drastically: For very polar compounds, standard solvent systems may not be sufficient. Consider using a mobile phase containing methanol or even a small percentage of acetic or formic acid to help protonate and elute basic compounds. A common mobile phase for highly polar compounds is 5% methanol in dichloromethane.[11]
-
Switch to Reverse-Phase Chromatography: If your pyrimidine derivative is highly polar and water-soluble, reverse-phase flash chromatography is often a more suitable technique.[5]
Problem: The Purified Fractions are Still a Mixture
Question: Even after carefully collecting fractions, they contain a mixture of my product and impurities. Why is this happening?
Answer: This can be a result of several factors related to the column setup and elution.
-
Column Overloading: Loading too much sample for the amount of silica gel used is a common cause of poor separation.[14] A general rule of thumb is to use a silica-to-sample ratio of at least 30:1 to 100:1 by weight.
-
Improper Column Packing: If the column is not packed uniformly, it can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.[15] Ensure the silica gel is packed as a homogenous slurry without any air bubbles or cracks.[2]
-
Co-eluting Impurities: The impurity may have a very similar polarity to your product, making baseline separation difficult.[16][17] In such cases, you may need to try different solvent systems to alter the selectivity or consider preparative HPLC for higher resolution.[17]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my pyrimidine derivative purification?
A1: The ideal solvent system is typically determined by thin-layer chromatography (TLC).[1] The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 and provides good separation from all impurities.[1] Common starting points for pyrimidine derivatives are mixtures of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[11] For more polar pyrimidines, a system like dichloromethane/methanol may be more appropriate.[1][11]
Q2: Should I use liquid loading or dry loading for my sample?
A2: The choice between liquid and dry loading depends on the solubility of your sample and the desired resolution.[8]
-
Liquid Loading: This method is simpler and faster if your compound is readily soluble in the mobile phase.[8] However, using a strong solvent to dissolve the sample can lead to band broadening and reduced separation.[18]
-
Dry Loading (Solid Loading): This is the preferred method for compounds with low solubility in the mobile phase or for achieving the best possible resolution.[8][18] The crude sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite), the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.[8]
Q3: What is a typical silica gel to sample ratio for flash chromatography?
A3: For good separation, a silica gel to crude sample weight ratio of 30:1 to 100:1 is generally recommended. For difficult separations, a higher ratio may be necessary.
Q4: My pyrimidine derivative is acid-sensitive. Can I still use silica gel for purification?
A4: Yes, but you will need to deactivate the silica gel to reduce its acidity. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3] Alternatively, using neutral alumina as the stationary phase is a good option for acid-sensitive compounds.[4]
Q5: My compound precipitates in the column or tubing. How can I prevent this?
A5: Precipitation occurs when the compound's solubility in the mobile phase is exceeded as it becomes more concentrated during separation.[9] To prevent this, you can:
-
Use Dry Loading: This ensures the compound is introduced to the column in a solid state and is gradually dissolved by the mobile phase.[9]
-
Add a Solubility-Enhancing Modifier: A small amount of a stronger, miscible solvent in your mobile phase can help keep the compound in solution.
-
Reduce the Sample Load: A lower concentration of the compound is less likely to precipitate.
Quantitative Data Summary
Table 1: Recommended Starting Solvent Systems and Gradients
| Compound Polarity | Non-Polar Solvent | Polar Solvent | Starting Gradient (% Polar) | Final Gradient (% Polar) |
| Non-polar | Hexanes | Ethyl Acetate | 5% | 50% |
| Intermediate | Hexanes | Ethyl Acetate | 20% | 100% |
| Polar | Dichloromethane | Methanol | 1% | 10% |
| Very Polar | Dichloromethane | Methanol (+1% NH4OH) | 2% | 20% |
Table 2: General Guidelines for Column Parameters
| Parameter | Guideline |
| Rf of Target Compound in TLC | 0.2 - 0.4 |
| Silica Gel to Sample Ratio | 30:1 to 100:1 (w/w) |
| Sample Loading (Liquid) | < 1% of column volume |
| Sample Loading (Dry) | 1-10% of silica weight |
| Solvent Volume | 4-6 column volumes |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of a Pyrimidine Derivative
-
Solvent System Selection:
-
Dissolve a small amount of the crude pyrimidine derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Identify a solvent system that provides an Rf value of 0.2-0.4 for the desired product and good separation from impurities.[1]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.[15]
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and compact bed.[1] Add a layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[13]
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger, volatile solvent.[2] Carefully apply the solution to the top of the silica bed using a pipette.[15]
-
Dry Loading: Dissolve the crude product in a volatile solvent and add 2-3 times the mass of silica gel.[8] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Product Isolation:
-
Combine the fractions containing the pure pyrimidine derivative.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
-
Visualizations
Caption: Experimental workflow for pyrimidine derivative purification.
Caption: Troubleshooting decision tree for flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. acdlabs.com [acdlabs.com]
- 8. sorbtech.com [sorbtech.com]
- 9. biotage.com [biotage.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. teledyneisco.com [teledyneisco.com]
Technical Support Center: Recrystallization of Pyrimidine-5-Carboxylates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of pyrimidine-5-carboxylates.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during your recrystallization experiments.
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not appropriate for your specific pyrimidine-5-carboxylate. The polarity of the solvent may be too low or too high.
-
Solution:
-
Try a solvent mixture: If your compound shows some solubility in a polar solvent (e.g., ethyl acetate) but not in a non-polar one (e.g., hexane), you can create a solvent system. Dissolve your compound in a minimal amount of the hot polar solvent and then slowly add the hot non-polar solvent until the solution becomes slightly turbid. Allow this mixture to cool slowly.[1]
-
Screen a wider range of solvents: Test the solubility of your compound in a variety of solvents with different polarities. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and acetone.[2]
-
Issue 2: The compound "oils out" or precipitates as an amorphous solid instead of forming crystals.
-
Possible Cause: The solution is cooling too quickly, or it is supersaturated. Impurities present in the crude material can also interfere with crystal lattice formation.[2]
-
Solution:
-
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with a beaker can also help to slow down the cooling rate.[2]
-
Adjust the solvent system: Try a more viscous solvent or a solvent in which your compound has slightly higher solubility at room temperature.[1]
-
Induce crystallization:
-
Pre-purification: If impurities are suspected, consider a preliminary purification step like column chromatography before recrystallization.[2]
-
Issue 3: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not saturated, meaning too much solvent was added.
-
Solution:
Issue 4: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent may not be effective at separating the desired compound from the impurities because they have similar solubility profiles.
-
Solution:
-
Perform a second recrystallization: Use a different solvent system for the second attempt.[1]
-
Utilize an alternative purification method: If recrystallization fails to yield a pure product, column chromatography is often a more suitable technique for separating compounds with similar solubilities.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my pyrimidine-5-carboxylate?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] A good rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers. For esters like pyrimidine-5-carboxylates, solvents such as ethyl acetate can be a good starting point.[3] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one.
Q2: What are some common solvent systems used for pyrimidine derivatives?
A2: Common single solvents include ethanol, methanol, and ethyl acetate.[2] Solvent mixtures are also frequently employed to achieve the desired solubility characteristics.[1] Some commonly used mixtures include:
Q3: How can I recrystallize a compound that is only soluble in high-boiling point solvents like DMF or DMSO?
A3: For compounds that require high-boiling point solvents for dissolution, the anti-solvent vapor diffusion technique is highly effective. In this method, the compound is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in an open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting gradual crystal growth.[2]
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives
| Solvent/Solvent System | Polarity | Typical Applications & Notes |
| Ethanol | Polar Protic | A general-purpose solvent suitable for many pyrimidine derivatives, especially when impurities are minor.[3] |
| Methanol | Polar Protic | Similar to ethanol, effective for many pyrimidine compounds.[2] |
| Ethyl Acetate | Polar Aprotic | A good starting point for esters, as it shares a similar functional group.[3] |
| Acetone | Polar Aprotic | Often used in combination with a non-polar solvent like hexane.[3] |
| Hexane/Ethyl Acetate | Mixed | A versatile mixture that allows for fine-tuning of polarity to achieve optimal crystallization.[1][4] |
| Hexane/Acetone | Mixed | Another effective mixed solvent system for controlling solubility.[3] |
| Water | Polar Protic | Can be a good choice for more polar pyrimidine derivatives.[3] |
| 1,4-Dioxane | Polar Aprotic | Has been used for the recrystallization of certain pyrimidine derivatives.[1] |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrimidine-5-carboxylate in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the compound completely dissolves.[2] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[5]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals completely. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a watch glass to air dry.
Mandatory Visualization
References
Navigating the Scale-Up of Trifluoromethylpyrimidine Synthesis: A Technical Support Center
For researchers, chemists, and professionals in drug development, the synthesis of trifluoromethylpyrimidines represents a critical step in the creation of numerous therapeutic agents. The trifluoromethyl group is a key pharmacophore, enhancing metabolic stability, lipophilicity, and binding affinity. However, transitioning the synthesis of these vital compounds from the laboratory bench to pilot-plant or industrial scale presents a unique set of challenges. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the scale-up process.
Troubleshooting Guide: Common Scale-Up Challenges
This guide addresses specific problems that may arise during the scale-up of trifluoromethylpyrimidine synthesis, offering potential causes and actionable solutions.
Issue 1: Decreased Yield and Slower Reaction Rates
-
Question: We observed a significant drop in yield and a longer reaction time when scaling up our trifluoromethylpyrimidine synthesis from a 1L to a 50L reactor. What are the likely causes?
-
Answer: This is a common challenge in process scale-up and can be attributed to several factors that are less pronounced at the lab scale.[1]
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature throughout the reaction mixture.[1] For exothermic trifluoromethylation reactions, localized "hot spots" can lead to thermal degradation of reactants, intermediates, or the final product, resulting in lower yields and the formation of impurities. Conversely, for endothermic reactions, insufficient heating can slow down the reaction rate.
-
Solution:
-
Optimize Heating/Cooling Systems: Ensure the reactor's heating/cooling jacket is adequate for the thermal load of the reaction. Consider the use of internal cooling coils for highly exothermic processes.
-
Controlled Reagent Addition: Implement a slower, controlled addition of highly reactive reagents to manage the heat of reaction more effectively.
-
Reaction Calorimetry: Conduct reaction calorimetry studies at the lab scale to understand the thermal profile and anticipate heat flow requirements at a larger scale.
-
-
-
Inadequate Mixing: What appears as efficient mixing in a small flask with a magnetic stirrer may be insufficient in a large, mechanically stirred reactor. Poor mixing can lead to localized concentration gradients, reducing the collision frequency of reactants and slowing down the reaction rate. It can also contribute to the formation of byproducts.[1]
-
Solution:
-
Agitator Design and Speed: Evaluate the type, size, and speed (RPM) of the agitator. An anchor stirrer, sufficient for a small vessel, might create "dead zones" in a larger one. Consider more efficient designs like pitched-blade turbines or retreat curve impellers.
-
Baffle Installation: Use baffles within the reactor to improve turbulence and ensure better homogenization of the reaction mixture.
-
Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD modeling can help predict mixing behavior and optimize agitator design and operating parameters.
-
-
-
Issue 2: Altered Impurity Profile
-
Question: Our scaled-up batch of 4-hydroxy-6-(trifluoromethyl)pyrimidine shows new, unidentified impurities in the HPLC analysis that were not present in the lab-scale synthesis. How can we address this?
-
Answer: Changes in the impurity profile are a common consequence of altered reaction conditions during scale-up.
-
Longer Reaction Times and Temperature Deviations: As mentioned, scale-up can lead to longer reaction times and temperature variations. These prolonged conditions can promote the formation of side products that are negligible at the lab scale.
-
Solution:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, TLC) during the reaction to monitor the formation of impurities and determine the optimal reaction endpoint.
-
Tighter Temperature Control: Improve temperature control measures as described in the previous section.
-
-
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid or liquid-liquid), the rate of mass transfer can become the limiting factor at a larger scale, leading to the accumulation of intermediates and the formation of different byproducts.
-
Solution:
-
Enhanced Agitation: Increase the agitation speed to improve the interfacial area between phases.
-
Phase Transfer Catalysts: For liquid-liquid reactions, consider the use of a phase transfer catalyst to facilitate the movement of reactants between phases.
-
-
-
Raw Material Quality: The larger quantities of starting materials used in scale-up may introduce impurities that were not significant at the lab scale.
-
Solution:
-
Stringent Raw Material Specifications: Establish and enforce strict quality specifications for all starting materials and reagents.
-
Supplier Qualification: Work with reputable suppliers who can provide consistent quality and detailed certificates of analysis.
-
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: The crystallization process that worked well for isolating our trifluoromethylpyrimidine derivative at the gram scale is not effective for kilogram-scale batches, resulting in an oily product and low recovery. What are the alternative strategies?
-
Answer: Purification methods often require significant adaptation for larger scales.
-
Crystallization Challenges: Cooling rates and mixing efficiency during crystallization are harder to control in large vessels, which can affect crystal size, morphology, and purity.
-
Solution:
-
Controlled Cooling Profile: Implement a programmed, gradual cooling profile to promote the growth of larger, more easily filterable crystals.
-
Seeding Strategy: Introduce seed crystals at the appropriate temperature to control nucleation and improve batch-to-batch consistency.
-
Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization.
-
-
-
Chromatography Limitations: Column chromatography, a common purification technique in the lab, is often impractical and costly for large-scale production.
-
Solution:
-
Recrystallization: Optimize the recrystallization solvent system and conditions to achieve the desired purity.
-
Slurry Washes: Wash the crude product with a suitable solvent to remove impurities without dissolving a significant amount of the product.
-
Distillation: For volatile compounds, distillation under reduced pressure can be an effective purification method.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating reagent is best for scale-up?
A1: The choice of trifluoromethylating reagent for scale-up depends on several factors, including cost, safety, and reactivity with the specific substrate.
-
Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are hypervalent iodine reagents that are effective for electrophilic trifluoromethylation.[2] They are generally stable and relatively easy to handle.
-
Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These are powerful electrophilic trifluoromethylating agents.[2][3] Newer generations of these reagents have been developed for large-scale preparation.[3]
-
Langlois' Reagent (Sodium trifluoromethanesulfinate, CF₃SO₂Na): This is a cost-effective and stable solid that generates a trifluoromethyl radical. It is often used in radical C-H trifluoromethylation.[4]
For large-scale synthesis, the cost and safety of the reagent are critical considerations. While highly reactive reagents may provide excellent yields at the lab scale, their thermal instability or high cost may make them unsuitable for production.
Q2: What are the primary safety concerns when scaling up trifluoromethylation reactions?
A2: Trifluoromethylation reactions can be highly exothermic and may involve hazardous reagents and byproducts. Key safety considerations for scale-up include:
-
Thermal Runaway: The potential for an uncontrolled increase in temperature and pressure is a major concern.[5] A thorough understanding of the reaction's thermal profile is essential.
-
Handling of Trifluoromethylating Reagents: Many trifluoromethylating reagents are moisture-sensitive and can release toxic or corrosive byproducts upon decomposition. Always handle these reagents in a well-ventilated fume hood or a glove box, wearing appropriate personal protective equipment (PPE).
-
Gas Evolution: Some reactions may evolve gases, which can lead to a pressure buildup in a closed reactor. Ensure the reactor is equipped with an adequate venting system.
-
Quenching Procedures: Develop a safe and controlled quenching procedure for the reaction mixture at a large scale. The quench of unreacted reagents can also be exothermic.
Q3: How does the choice of solvent impact the scale-up of trifluoromethylpyrimidine synthesis?
A3: The solvent plays a crucial role in reaction kinetics, solubility, and workup. A solvent that is suitable for lab-scale synthesis may not be ideal for scale-up due to:
-
Boiling Point and Flammability: For safety and operational reasons, solvents with higher boiling points and lower flammability are generally preferred for large-scale operations.
-
Solubility: Ensure that all reactants, intermediates, and the final product have adequate solubility in the chosen solvent at the reaction temperature to avoid precipitation and mixing issues.
-
Workup and Recovery: The solvent should allow for easy extraction and isolation of the product. Consider the environmental impact and the feasibility of solvent recovery and recycling.
Quantitative Data Summary
While specific quantitative data for the scale-up of every trifluoromethylpyrimidine synthesis is proprietary or not always published, the following table provides a representative comparison of expected changes in key parameters when moving from laboratory to pilot scale.
| Parameter | Laboratory Scale (1L) | Pilot Scale (50L) | Potential Reasons for Variation |
| Yield | 85-95% | 70-85% | Inefficient heat transfer, poor mixing, longer reaction times leading to degradation.[1] |
| Reaction Time | 2-4 hours | 6-10 hours | Slower reagent addition rates for temperature control, less efficient mixing. |
| Key Impurity A | <0.1% | 0.5-1.5% | Localized "hot spots" or prolonged reaction time favoring side reaction.[1] |
| New Impurity B | Not Detected | 0.2-0.8% | Slower mass transfer leading to the accumulation of a reactive intermediate. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (Pilot Scale Adaptation)
This protocol is an adaptation of known procedures for the synthesis of a key trifluoromethylpyrimidine intermediate.
-
Materials:
-
5-(Trifluoromethyl)uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Water
-
Aqueous Sodium Bicarbonate
-
-
Procedure:
-
Charge a 50L glass-lined reactor with 5-(trifluoromethyl)uracil (5.0 kg, 1.0 equiv).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (15.0 L, 3.0 equiv).
-
Begin stirring and slowly heat the mixture to 105-110 °C.
-
Over a period of 4-6 hours, add N,N-dimethylaniline (4.0 L, 1.2 equiv) dropwise, maintaining the internal temperature below 115 °C.
-
After the addition is complete, maintain the reaction at 110 °C for an additional 2-3 hours. Monitor the reaction progress by HPLC until the starting material is <1%.
-
Cool the reaction mixture to 20-25 °C.
-
In a separate 100L reactor, charge dichloromethane (20 L) and water (30 L).
-
Slowly transfer the reaction mixture into the DCM/water mixture, ensuring the temperature of the quench solution does not exceed 40 °C.
-
Stir the biphasic mixture for 1 hour, then allow the layers to separate.
-
Drain the lower organic layer. Extract the aqueous layer with DCM (10 L).
-
Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution (15 L).
-
Concentrate the organic layer under reduced pressure to afford 2,4-dichloro-5-(trifluoromethyl)pyrimidine as an oil.
-
Visualizations
Caption: General experimental workflow for the synthesis of a trifluoromethylpyrimidine.
Caption: A logical workflow for troubleshooting common scale-up challenges.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scale-Up of pharmaceutical Hot-Melt-Extrusion: Process optimization and transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
managing side reactions in Buchwald-Hartwig amination of pyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing Buchwald-Hartwig amination on pyrimidine substrates?
A1: The most prevalent side reactions include hydrodehalogenation of the pyrimidine halide, formation of dimeric byproducts, and reactions involving competing nucleophiles. Hydrodehalogenation occurs when a palladium hydride species reductively cleaves the aryl-halide bond, which can be minimized by careful selection of the base and solvent, and ensuring anhydrous conditions.[1][2] The electronic nature of the pyrimidine ring can also influence the propensity for certain side reactions.
Q2: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the initial parameters I should investigate?
A2: Low yields in the amination of chloropyrimidines are a common issue. The first and most critical aspect to examine is the catalyst system. This includes the choice of palladium precursor, the phosphine ligand, and the base.[3] Sterically hindered biarylphosphine ligands, such as XPhos or tBuXPhos, are often effective for these couplings.[3] Additionally, the choice of a suitable base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3]
Q3: How can I minimize hydrodehalogenation in my reaction?
A3: Hydrodehalogenation is a significant side reaction where the pyrimidine halide is reduced. To minimize this, consider the following:
-
Base Selection: The choice of base is critical. While strong bases are often necessary, they can sometimes promote hydrodehalogenation. Screening different bases, including weaker ones like potassium or cesium carbonate, may be beneficial, although this might require higher reaction temperatures.[3]
-
Solvent Purity: Ensure the use of a thoroughly dried, anhydrous solvent, as water can contribute to the formation of palladium hydride species that lead to hydrodehalogenation.[3]
-
Catalyst System: In some cases, a bimetallic palladium-copper nanocatalyst system has been shown to suppress the hydrodehalogenation pathway.[2][4]
Q4: Are there specific ligands that are recommended for the amination of pyrimidines?
A4: Yes, the choice of ligand is critical for a successful reaction. For pyrimidine substrates, bulky, electron-rich biaryl phosphine ligands have shown great success. Ligands such as XPhos, SPhos, and RuPhos are known to stabilize the palladium catalyst, enhance oxidative addition, and facilitate reductive elimination, leading to improved reaction efficiency and selectivity.[5] Xantphos is another ligand that has been used effectively in the amination of pyrimidine derivatives.[6][7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Buchwald-Hartwig amination of pyrimidines.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-formed palladium-ligand complex or ensure high-quality palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂.[3] | Ensures consistent and rapid generation of the active monoligated Pd(0) species.[2] |
| Inappropriate Ligand | Screen different sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos).[3] | The ligand plays a crucial role in the stability and activity of the catalyst. |
| Incorrect Base | Screen various bases. Strong bases like NaOtBu are a good starting point, but weaker bases (K₂CO₃, Cs₂CO₃) may be necessary for sensitive substrates.[3][8] | The base is essential for catalyst turnover and deprotonation of the amine. |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3][9] | These reactions often require elevated temperatures to proceed at a reasonable rate. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. | Water can deactivate the catalyst.[3] |
Problem 2: Significant Hydrodehalogenation Side Product
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Pd-H Species | Use a thoroughly dried solvent and ensure an inert atmosphere. | Minimizes water and other protic sources that can lead to the formation of palladium hydrides.[2] |
| Base-Induced Decomposition | Screen alternative bases that are less prone to promoting β-hydride elimination. | The base can influence the formation of species that lead to hydrodehalogenation.[1] |
| Catalyst System | Consider using a bimetallic Pd-Cu nanocatalyst system.[4] | This has been shown to facilitate the amination pathway selectively over hydrodehalogenation.[4] |
Problem 3: Formation of Dimerized Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Self-Coupling of Starting Material | Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. | Can help to minimize the formation of degradation and dimerization products.[3] |
| Reactive Intermediates | Adjust the catalyst and ligand combination to favor the desired cross-coupling over homocoupling. | The ligand can influence the selectivity of the reaction. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Reaction Setup: In a glovebox, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
This is a general guideline and may require optimization for specific substrates.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide for troubleshooting low product yield.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Side Reaction Pathway: Hydrodehalogenation
Caption: An unproductive pathway leading to hydrodehalogenation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Yields in Sonogashira Couplings with Electron-Deficient Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Sonogashira coupling of electron-deficient pyrimidines. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What makes Sonogashira couplings with electron-deficient pyrimidines particularly challenging?
A1: The primary challenges arise from the electronic properties of the pyrimidine ring. The electron-deficient nature of the ring can decrease the reactivity of the C-X (halide) bond towards the crucial oxidative addition step in the palladium catalytic cycle. Additionally, the nitrogen atoms within the pyrimidine ring can act as ligands, potentially coordinating to the palladium catalyst and inhibiting its activity. This can result in sluggish reactions and lower product yields.
Q2: Which halogen on the pyrimidine ring is most effective for Sonogashira couplings?
A2: The reactivity of the halopyrimidine substrate is directly related to the carbon-halogen bond strength. The general order of reactivity is I > Br > Cl.[1] Iodopyrimidines are the most reactive substrates, often enabling successful coupling under milder conditions. Bromopyrimidines are moderately reactive and may necessitate elevated temperatures or more robust catalyst systems.[2] Chloropyrimidines are the least reactive and typically demand specialized, highly active catalysts and more forceful reaction conditions to achieve satisfactory yields.[3]
Q3: What are the prevalent side reactions to be aware of?
A3: The most frequently observed side reactions in Sonogashira couplings of electron-deficient pyrimidines are:
-
Glaser Homocoupling: This is the oxidative dimerization of the terminal alkyne to form a diyne. This side reaction is often promoted by the copper co-catalyst, particularly in the presence of oxygen.[2]
-
Dehalogenation: This involves the removal of the halogen from the pyrimidine ring without the desired coupling, leading to the formation of a hydro-dehalogenated by-product. This can be more prevalent under harsh reaction conditions, such as high temperatures.[2]
Q4: Are copper-free conditions a viable option for these reactions?
A4: Yes, copper-free Sonogashira protocols are not only viable but can be highly advantageous, especially for minimizing the formation of Glaser homocoupling byproducts.[4] These methods often rely on more sophisticated palladium catalysts, often employing bulky and electron-rich phosphine ligands, to facilitate the reaction in the absence of a copper co-catalyst.[4]
Troubleshooting Guide
Issue: Low to No Product Yield
If you are observing minimal or no formation of your desired coupled product, consider the following troubleshooting steps:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity | Ensure the palladium catalyst and any associated ligands are fresh and have been stored under appropriate conditions to prevent degradation. Consider using an air- and moisture-stable palladium pre-catalyst. |
| Substrate Reactivity | For less reactive halopyrimidines (especially chlorides), it may be necessary to increase the reaction temperature.[5] Alternatively, employing a more active catalyst system, such as one with bulky, electron-rich phosphine ligands like XPhos or SPhos, can enhance the rate of oxidative addition.[6] If synthetically feasible, switching to a more reactive halide (e.g., from chloro- to bromopyrimidine) can significantly improve yields.[1] |
| Inadequate Base | While amine bases such as triethylamine are common, they may not be sufficiently strong for less reactive substrates. Switching to a stronger inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can often drive the reaction to completion.[3] |
| Suboptimal Solvent | The polarity of the solvent can have a profound effect on the reaction rate and yield. For challenging couplings involving electron-deficient pyrimidines, polar aprotic solvents such as DMF or 1,4-dioxane have been shown to be more effective than less polar options like THF.[7] |
| Atmospheric Contamination | The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst decomposition and promote Glaser homocoupling. It is crucial to ensure that all solvents and reagents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).[2] |
Issue: Significant Alkyne Homocoupling (Glaser Coupling)
If you are observing a substantial amount of the diyne byproduct, the following strategies can be employed:
| Potential Cause | Recommended Solutions |
| Oxygen Presence | Rigorously deoxygenate all reaction components, including solvents and the amine base. Maintaining a positive pressure of an inert gas throughout the experiment is critical.[2] |
| Excessive Copper | The concentration of the copper(I) co-catalyst can be reduced to minimize homocoupling.[8] |
| Reaction Kinetics | The slow addition of the terminal alkyne to the reaction mixture via a syringe pump can favor the desired cross-coupling pathway over the homocoupling reaction.[9] |
| Copper-Catalyzed Dimerization | The most direct approach to eliminate Glaser homocoupling is to utilize a copper-free Sonogashira protocol.[4] |
Quantitative Data Summary
The following table presents a summary of optimized reaction conditions for the Sonogashira coupling of various electron-deficient pyrimidine substrates, as reported in the scientific literature.
| Pyrimidine Substrate | Halide | Alkyne Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Iodo | 1-iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | Room Temp. | 95 | [10] |
| 5-Bromopyrimidine | Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | 85 | [2] |
| 2-Amino-3-bromopyridine | Bromo | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | [11] |
| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Bromo | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | Acetonitrile | 110 | 98 | [6] |
| 2,4-dichloropyrimidine | Chloro | Thiophenol | Pd(IPr)Cl₂(pyridine) | DBU | Toluene | 100 | 85 (C2-selective) | [12][13] |
Experimental Protocols
Standard Protocol for Copper-Catalyzed Sonogashira Coupling of a Bromopyrimidine
This procedure serves as a general starting point and may require optimization for specific substrates.
-
Reaction Assembly: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Addition of Solvent and Base: Introduce an anhydrous and degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv.).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the stirred reaction mixture in a dropwise manner.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C) and monitor the progress of the reaction using TLC or LC-MS.
-
Work-up Procedure: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol for Copper-Free Sonogashira Coupling of a Chloropyrimidine
This protocol is intended for more challenging substrates and will likely require careful optimization.
-
Reaction Assembly: Inside a glovebox or under a rigorously maintained inert atmosphere, charge a dry Schlenk flask with the chloropyrimidine (1.0 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Addition of Solvent and Base: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by a strong inorganic base (e.g., K₃PO₄, 2-3 equiv.).
-
Addition of Alkyne: Introduce the terminal alkyne (1.2-2.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an elevated temperature (typically 100-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the copper-catalyzed protocol.
Visualizations
Caption: A logical troubleshooting workflow for improving Sonogashira coupling yields.
Caption: The interconnected palladium and copper catalytic cycles in a Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.kaust.edu.sa]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when handling this compound?
A1: this compound is classified as a toxic and irritating substance. It can be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[1] Always handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Q2: What is the primary reactivity of this compound?
A2: The primary reactivity of this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is a good leaving group, and the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the trifluoromethyl group and the ester functionality. This makes it a versatile building block for introducing various nucleophiles, such as amines, alcohols, and thiols, at the 2-position.
Q3: How should I store this compound?
A3: It is recommended to store this compound in a cool, dry place, typically at 2-8°C. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis of the ester.
Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions
Q4: My SNAr reaction with an amine nucleophile is showing low or no conversion. What are the possible causes and solutions?
A4: Low conversion in SNAr reactions with this substrate can be due to several factors:
-
Insufficiently Nucleophilic Amine: Sterically hindered or electron-poor amines may react slowly.
-
Inappropriate Base: The choice of base is crucial. A base that is too weak may not sufficiently deprotonate the nucleophile or neutralize the HCl generated during the reaction. A base that is too strong or nucleophilic can lead to side reactions.
-
Suboptimal Temperature: These reactions often require heating to proceed at a reasonable rate.[2]
-
Solvent Issues: The use of a non-polar solvent can hinder the reaction, which typically favors polar aprotic solvents.
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Microwave irradiation can sometimes improve yields and reduce reaction times.[2]
-
Change the Base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaH or DBU.
-
Solvent Selection: Ensure you are using a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the formation of the charged Meisenheimer complex intermediate.[2]
-
Check Reagent Quality: Ensure your amine nucleophile and solvent are pure and dry, as impurities and water can interfere with the reaction.
Q5: I am observing the formation of side products in my reaction. What are they likely to be and how can I minimize them?
A5: Common side products in reactions involving this compound include:
-
Hydrolysis Products: If water is present in the reaction mixture, the ester group can be hydrolyzed to the corresponding carboxylic acid. The chloro group can also be displaced by hydroxide if a strong base is used in aqueous conditions.
-
Solvolysis Products: If the reaction is run in a nucleophilic solvent (e.g., methanol, ethanol) at elevated temperatures, the solvent itself can act as a nucleophile, displacing the chlorine atom.
-
Di-substituted Products: While less common for this specific substrate due to the deactivating effect of the first substitution, in some cases, with highly reactive nucleophiles or harsh conditions, further reactions on the pyrimidine ring might occur.
Minimization Strategies:
-
Use Anhydrous Conditions: Dry your solvent and reagents thoroughly to prevent hydrolysis.
-
Choose a Non-nucleophilic Solvent: Opt for solvents like toluene, DMF, or DMSO over protic solvents like alcohols if solvolysis is an issue.[2]
-
Control Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of degradation products.[2]
-
Purification: Most side products can be removed by column chromatography.
Q6: I am having difficulty purifying my product. What are some recommended purification techniques?
A6: Purification of trifluoromethylated pyrimidine derivatives is typically achieved by column chromatography on silica gel.[3][4][5]
-
Solvent Systems: A common eluent system is a mixture of petroleum ether and ethyl acetate.[4][5] The polarity can be adjusted based on the polarity of your product. For example, starting with a low polarity mixture (e.g., 15:1 petroleum ether:ethyl acetate) and gradually increasing the polarity can provide good separation.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Characterization: Use NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and purity of your final product.[6]
Data Presentation
| Parameter | Recommendation | Rationale |
| Nucleophile | Primary or secondary amines, phenols, thiols | These are common nucleophiles for SNAr reactions. |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU, DIPEA | The choice depends on the nucleophile's pKa and the reaction conditions. Carbonates are a good starting point.[2][4] |
| Solvent | DMF, DMSO, NMP, acetonitrile | Polar aprotic solvents are generally preferred to stabilize the charged intermediate.[2] |
| Temperature | Room temperature to 120°C | The required temperature depends on the reactivity of the nucleophile.[2] |
| Reaction Time | 2 to 24 hours | Reaction progress should be monitored by TLC or LC-MS.[4] |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
Protocol 2: Hydrolysis of the Methyl Ester
-
Dissolve the Methyl 2-substituted-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Visualizations
Caption: Troubleshooting workflow for SNAr reactions.
Caption: Key relationships in reactions of the title compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my pyrimidine product?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine (DMT) functionalities.[1]
-
Filtration: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated from the solution. Using a filter aid like Celite® is a common practice.[1][2][3]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be improved by using additives that increase the solubility of palladium species in the solvent.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1][3]
-
Chromatography: Techniques like column chromatography are used to separate the desired compound from the palladium catalyst.[3]
Q2: How do I choose the best palladium removal method for my specific pyrimidine synthesis?
A2: The optimal method depends on several factors:
-
Nature of your pyrimidine product: Consider its solubility, stability, and potential to chelate with palladium. The nitrogen atoms in the pyrimidine ring can act as strong ligands, forming stable complexes with palladium, which can make removal challenging.[4]
-
Form of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[2] Filtration is primarily effective for heterogeneous catalysts.[2]
-
Desired purity level: The required level of palladium in the final product will influence the choice of method or combination of methods.
-
Scale of the reaction: The cost and scalability of the removal method are important considerations for larger-scale syntheses.[4]
Q3: What is Celite, and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is commonly used as a filter aid. For palladium removal, it works by trapping insoluble inorganic salts and metal particles.[3] When the reaction mixture is passed through a pad of Celite, the solid palladium catalyst or precipitated palladium is retained, allowing the product in the solution to pass through.[3]
Troubleshooting Guides
Issue 1: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[1]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1]
-
Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of the pyrimidine product onto the purification medium, which is a common issue with activated carbon.[1][5]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1]
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[1]
-
Issue 3: High Residual Palladium Levels After Initial Purification
-
Possible Cause: Strong chelation of palladium by the pyrimidine product, rendering it soluble and difficult to remove by simple filtration.[4]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are often effective.[4]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[1] Increasing the temperature (e.g., to 50 °C) and/or extending the treatment time (e.g., up to 24 hours) can enhance scavenger efficiency.[4]
-
Consider a Combination of Methods: A sequential treatment, for instance, filtration through Celite followed by treatment with a scavenger resin, can be more effective.[4]
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Starting Pd (ppm) | Final Pd (ppm) | Product Yield (%) | Reference |
| MP-TMT Scavenger | 330 | ~10-30 | Not specified | [5] |
| Activated Charcoal + TMT | 2239 | 20 | 82 | [5] |
| Filtration (Celite) | 80-100 | < Acceptable Limit | Not specified | [5] |
| Si-TMT Scavenging Resin | >100 (post-column) | <100 | Not specified | [6] |
| Isocyanide Scavenger | 600-650 | 20-60 | Not specified | [7] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude pyrimidine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., silica-thiol, MP-TMT) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[4]
-
Washing and Concentration: Wash the Celite pad with fresh solvent, combine the filtrates, and concentrate to obtain the purified product.
Protocol 3: Filtration through a Celite Pad
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[2]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent that will be used for filtration.[2]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and then pour it onto the Celite pad.[2][3] Apply gentle suction if necessary.
-
Wash the Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[2]
-
Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[2]
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting flowchart for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for Pyrimidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing robust HPLC methods for monitoring pyrimidine reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the HPLC analysis of pyrimidine derivatives.
Q1: My pyrimidine compounds are showing poor retention on a C18 column. What can I do?
A1: Poor retention of polar compounds like many pyrimidines is a common issue in reversed-phase HPLC. Here are several strategies to improve retention:
-
Decrease the organic solvent percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interactions between your polar analytes and the non-polar stationary phase.
-
Adjust the mobile phase pH: The retention of ionizable pyrimidine compounds is highly dependent on the pH of the mobile phase.[1][2] An optimal separation for many purine and pyrimidine bases can be achieved at a pH of around 4.[1][2] Using a buffer, such as an acetate or phosphate buffer, is crucial to maintain a stable pH.[1][2][3]
-
Consider a different stationary phase: If adjusting the mobile phase isn't sufficient, consider a more polar column, such as one with a polar-embedded phase or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Use ion-pairing reagents: For charged pyrimidine derivatives, adding an ion-pairing reagent to the mobile phase can significantly improve retention and peak shape.
Q2: I'm observing significant peak tailing for my pyrimidine analytes. What are the likely causes and solutions?
A2: Peak tailing can compromise quantification and resolution.[4] The most common causes and their respective solutions are outlined below:
-
Secondary interactions with residual silanols: The silica backbone of many HPLC columns has free silanol groups that can interact with basic analytes, causing tailing.
-
Solution: Work at a lower pH (e.g., pH 3-4) to suppress the ionization of the silanol groups. Using a highly end-capped column or a column with a base-deactivated stationary phase can also minimize these interactions.
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.[5] If sensitivity is an issue, consider optimizing your detector settings or using a more sensitive detector.
-
-
Mismatched injection solvent and mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[6]
Q3: My baseline is noisy and drifting, making it difficult to integrate small impurity peaks. How can I fix this?
A3: A stable baseline is critical for accurate quantification. Here are the common causes and solutions for baseline issues:
-
Contaminated or improperly prepared mobile phase: Impurities in solvents or buffers can lead to a noisy or drifting baseline.[6] Dissolved gas in the mobile phase is also a common culprit.[4]
-
Detector issues: A dirty flow cell or a failing lamp in a UV detector can cause baseline noise.[7]
-
Solution: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. If the problem persists, consult your instrument's manual for lamp replacement procedures.
-
-
Column equilibration: Insufficient column equilibration, especially after a gradient run or when changing mobile phases, can cause the baseline to drift.[7]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injecting your sample. This may require flushing with 10-20 column volumes of the mobile phase.
-
Q4: My retention times are shifting between injections. What could be the cause?
A4: Retention time reproducibility is key for reliable compound identification. Drifting retention times often point to the following issues:
-
Inconsistent mobile phase composition: Small variations in the preparation of the mobile phase can lead to shifts in retention time.[8]
-
Solution: Prepare mobile phases carefully and consistently. For gradient elution, ensure the pump's mixing performance is optimal.
-
-
Column temperature fluctuations: Changes in the column temperature can affect retention times.[9]
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.[8]
-
Solution: Use a guard column to protect the analytical column from contaminants. If the column performance has significantly deteriorated, it may need to be replaced.
-
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Pyrimidine Reaction Monitoring
This protocol provides a starting point for developing a reversed-phase HPLC method for monitoring the consumption of reactants and the formation of products in a pyrimidine synthesis reaction.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM acetate buffer, pH 4.0.[1][2] To prepare, dissolve the appropriate amount of sodium acetate in HPLC-grade water, adjust the pH to 4.0 with acetic acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Degas both mobile phases for at least 15 minutes using sonication or an in-line degasser.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maxima of your pyrimidine analytes (e.g., 254 nm or 267 nm).[3]
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for 2 minutes.
-
Increase the percentage of Mobile Phase B to elute your compounds of interest. A typical gradient might be from 5% to 95% B over 15 minutes.
-
Hold at high %B for 2-3 minutes to wash the column.
-
Return to the initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
-
Sample Preparation:
-
Quench the reaction at the desired time point.
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[5]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
For complex reaction mixtures or biological samples, SPE can be used to clean up the sample and concentrate the analytes of interest.
-
Materials:
-
SPE cartridge with a suitable sorbent (e.g., C18 for reversed-phase cleanup)
-
SPE vacuum manifold
-
Appropriate solvents for conditioning, loading, washing, and eluting.
-
-
Procedure:
-
Conditioning: Pass a non-polar solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through the SPE cartridge to activate the sorbent.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the pyrimidine analytes with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the residue in the HPLC mobile phase for injection.
-
Data Presentation
Table 1: Starting Gradient Conditions for Pyrimidine Analysis
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Troubleshooting Common HPLC Issues in Pyrimidine Analysis
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing) | Secondary silanol interactions | Lower mobile phase pH (3-4); use a base-deactivated column. |
| Column overload | Dilute the sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation | Prepare fresh mobile phase daily; ensure accurate measurements. |
| Temperature fluctuations | Use a column oven. | |
| Noisy Baseline | Contaminated mobile phase | Use HPLC-grade solvents; filter and degas mobile phase. |
| Dirty detector flow cell | Flush the flow cell with methanol or isopropanol. |
Visualizations
Caption: HPLC method development workflow for pyrimidine analysis.
Caption: Troubleshooting decision tree for peak tailing issues.
References
- 1. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. labcompare.com [labcompare.com]
- 9. pharmaguru.co [pharmaguru.co]
Validation & Comparative
Comparative Guide to HPLC Analysis and Purity Determination of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This guide provides a detailed comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative analysis and purity determination of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] The comparison is designed for researchers, analytical chemists, and quality control professionals, offering insights into method selection based on analytical objectives such as routine quality control versus comprehensive impurity profiling.
The analysis of pyrimidine derivatives and other heterocyclic compounds is routinely performed using RP-HPLC.[3] Method development often involves screening different column stationary phases and mobile phase compositions to achieve optimal separation of the main compound from any process-related impurities or degradation products.[4][5] This guide compares a standard C18 column method with an alternative Phenyl-Hexyl phase method to highlight differences in selectivity and performance.
Experimental Protocols
Detailed methodologies for two comparative HPLC methods are presented below. These protocols are designed to be robust and reproducible for the analysis of this compound.
Instrumentation and Reagents
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Software: ChemStation, Empower, or equivalent chromatography data software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (analytical grade), and Ultrapure Water.
-
Analyte: this compound standard (99.5%+ purity) and test samples.
Sample Preparation
-
Diluent Preparation: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Spiked Sample: Prepare a sample solution as above, spiking it with known potential impurities to verify peak identification and resolution.
Method A: Standard C18 Stationary Phase
This method represents a common starting point for the analysis of relatively non-polar small molecules.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 85% B
-
15-17 min: 85% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Method B: Alternative Phenyl-Hexyl Stationary Phase
This method utilizes a phenyl-hexyl stationary phase to offer alternative selectivity, particularly for aromatic compounds, through π-π interactions.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 35% B
-
2-12 min: 35% to 90% B
-
12-14 min: 90% B
-
14.1-17 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
Data Presentation and Performance Comparison
The following tables summarize hypothetical but realistic performance data for the two HPLC methods.
Table 1: System Suitability Test (SST) Results System suitability is performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Method A (C18) Result | Method B (Phenyl-Hexyl) Result |
| Tailing Factor (T) | T ≤ 1.5 | 1.15 | 1.08 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 | 9200 |
| Resolution (Rs) | Rs ≥ 2.0 | 2.8 | 3.5 |
| %RSD of Peak Area | ≤ 1.0% (n=6) | 0.45% | 0.38% |
Table 2: Chromatographic Performance Comparison This table compares key performance metrics for the analysis of the main compound and a critical impurity pair.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Comments |
| Retention Time (Main Peak) | 11.2 min | 9.5 min | Method B offers a faster elution time. |
| Resolution (Rs) - Impurity 1 | 2.8 | 3.5 | Phenyl-Hexyl phase provides superior resolution for this impurity. |
| Peak Asymmetry (Main Peak) | 1.15 | 1.08 | Both methods produce excellent peak shape. |
| Total Analysis Time | 20 min | 17 min | Method B allows for higher throughput. |
Table 3: Purity Determination of a Hypothetical Batch This table shows the purity results for a single batch analyzed by both methods, demonstrating how different selectivities can impact the detection of trace impurities.
| Peak Identity | Method A (C18) - Area % | Method B (Phenyl-Hexyl) - Area % |
| Unknown Impurity 1 | 0.08% | 0.09% |
| Impurity 2 (Process Related) | 0.15% | 0.16% |
| Main Compound | 99.71% | 99.68% |
| Unknown Impurity 3 | Not Detected | 0.07% |
| Total Purity | 99.71% | 99.68% |
Note: The detection of "Unknown Impurity 3" only by Method B highlights its orthogonal nature, making it a valuable secondary or confirmatory method.
Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis and purity determination process.
References
A Comparative Guide to Quality Control of Pyrimidine Intermediates for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
The quality of pyrimidine intermediates is a critical determinant of the safety, efficacy, and batch-to-batch consistency of active pharmaceutical ingredients (APIs). Rigorous quality control (QC) is not merely a regulatory requirement but a fundamental scientific necessity to ensure reproducible research and successful drug development. This guide provides an objective comparison of key quality control parameters, analytical methodologies, and impurity considerations for pyrimidine intermediates, supported by experimental data and detailed protocols.
Core Quality Control Parameters and Recommended Analytical Techniques
The quality of pyrimidine intermediates is assessed through a series of analytical tests that evaluate their identity, purity, and the presence of any impurities.[1] Adherence to Good Manufacturing Practices (GMP) is essential in ensuring that these intermediates meet the required quality standards.[2] International Conference on Harmonisation (ICH) guidelines, particularly Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and Q11 (Development and Manufacture of Drug Substances), provide a framework for the quality control of intermediates.[3]
Below is a comparative overview of the most common analytical techniques employed in the quality control of pyrimidine intermediates.
| Quality Control Parameter | Analytical Technique | Principle | Typical Performance Characteristics | Advantages | Limitations |
| Identity | ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate the molecular structure.[4] | Provides detailed structural information and confirmation of the chemical identity. | Highly specific, non-destructive. | Requires specialized equipment and expertise for data interpretation. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ionized molecules, confirming molecular weight.[4] | High accuracy in molecular weight determination. | High sensitivity and specificity, can be coupled with chromatographic techniques.[1] | Can be destructive, may require derivatization for volatile compounds.[4] | |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the molecule, which is characteristic of its electronic structure.[4] | Provides information about chromophores present in the molecule. | Simple, rapid, and non-destructive. | Less specific than NMR or MS, can be affected by solvent and pH. | |
| Purity Assay | High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[1][5] | Linearity Range: 0.1 - 100 µg/mL; Accuracy (% Recovery): >98%; Precision (% RSD): < 2%.[6] | High resolution and sensitivity, widely applicable for quantitative analysis.[5] | Requires method development and validation for each analyte. |
| Gas Chromatography (GC) with FID/MS Detection | Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas.[1] | High sensitivity for volatile impurities. | Excellent for analyzing residual solvents and volatile organic impurities.[7] | Not suitable for non-volatile or thermally labile compounds without derivatization.[4] | |
| Impurity Profiling | HPLC-MS/MS | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry for impurity identification and quantification.[8] | LOD: as low as ng/mL levels.[6] | Capable of identifying and quantifying unknown impurities at trace levels. | Complex instrumentation and data analysis. |
| GC-MS | Couples gas chromatography with mass spectrometry to identify and quantify volatile impurities.[4] | Provides structural information for volatile impurities. | Highly effective for identifying by-products and residual starting materials. | Limited to volatile and thermally stable compounds.[4] | |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) | A sample preparation technique for GC that analyzes volatile compounds in the vapor phase above a sample. | Compliant with ICH Q3C guidelines for residual solvents. | High sensitivity for volatile organic compounds. | Not suitable for non-volatile solvents. |
| Water Content | Karl Fischer Titration | A coulometric or volumetric titration method that uses the quantitative reaction of water with iodine. | High accuracy and precision for water content determination. | Specific for water, rapid analysis. | Can be affected by interfering substances like ketones and aldehydes. |
Common Impurities in Pyrimidine Synthesis and Their Control
Organic impurities are frequently encountered in multi-step syntheses and can arise from starting materials, intermediates, by-products, or degradation products.[7][9] Careful control of reaction conditions and purification procedures are essential to minimize these impurities.[10]
Potential Impurities in Pyrimidine Synthesis:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carry-over of starting materials and intermediates into the final product.[7]
-
By-products from Side Reactions:
-
Degradation Products: The stability of the pyrimidine intermediate can be affected by factors such as temperature, pH, and light, leading to the formation of degradation products.[9]
-
Reagents, Ligands, and Catalysts: These materials, used during the synthesis, may be present as inorganic impurities in the final product.[7]
Control Strategy:
A robust control strategy, as emphasized by ICH Q11, involves understanding impurity formation pathways and implementing appropriate process controls and purification steps.[3] This includes:
-
High-Purity Starting Materials: Ensuring the purity of reactants is a crucial first step in minimizing impurities.[10]
-
Optimized Reaction Conditions: Careful control of parameters like temperature, stoichiometry, and catalyst choice can suppress the formation of by-products.[10]
-
Effective Purification: Techniques such as recrystallization and chromatography are often employed to remove impurities from the desired product.[10]
Experimental Workflow and Methodologies
A typical quality control workflow for pyrimidine intermediates involves a series of steps from sample receipt to the final certificate of analysis.
Caption: General Quality Control Workflow for Pyrimidine Intermediates.
Experimental Protocol: Purity Determination of a Pyrimidine Intermediate by HPLC
This protocol provides a general method for determining the purity of a pyrimidine intermediate using High-Performance Liquid Chromatography with UV detection. Method validation for specific intermediates is required.
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent, Shimadzu).[5]
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of the pyrimidine intermediate of known purity.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the analyte.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the pyrimidine intermediate sample in the same solvent to a similar concentration as the standard.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Integrate the peak areas of the main component and any impurities.
-
-
Calculation:
-
Calculate the percentage purity of the sample by comparing the peak area of the main component to the calibration curve or by area normalization, assuming all components have a similar response factor.
-
Signaling Pathway Context: De Novo Pyrimidine Synthesis
Understanding the biosynthetic pathway of pyrimidines is crucial for identifying potential metabolic intermediates that could be present in a sample. The de novo synthesis pathway builds the pyrimidine ring from simple precursors.
Caption: Simplified De Novo Pyrimidine Biosynthesis Pathway.
This guide provides a foundational understanding of the critical quality control parameters for pyrimidine intermediates. For specific applications, it is imperative to develop and validate analytical methods tailored to the unique properties of the intermediate and to adhere to the relevant regulatory guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 2-Chloropyrimidines and 2-Bromopyrimidines in Key Organic Transformations
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. The choice between 2-chloro- and 2-bromopyrimidines as starting materials can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of these two key building blocks in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed methodologies.
The inherent reactivity of 2-halopyrimidines is governed by the electron-deficient nature of the pyrimidine ring and the strength of the carbon-halogen bond. In general, the reactivity of halogens in these systems follows the order I > Br > Cl > F. This trend is primarily attributed to the decreasing bond dissociation energy of the C-X bond down the group, which facilitates the rate-determining step in many reactions, such as the oxidative addition in palladium-catalyzed cross-couplings.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of pyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. While both 2-chloro- and 2-bromopyrimidines undergo SNAr reactions, their reactivity profiles differ.
Generally, 2-bromopyrimidines are more reactive than their 2-chloro counterparts in SNAr reactions, although the difference is often less pronounced than in palladium-catalyzed couplings. However, in many synthetic applications, 2-chloropyrimidines are preferred due to their lower cost and wider commercial availability. Studies have shown that 2-chloropyrimidine is significantly more reactive towards nucleophiles than chlorobenzene, with reactivity enhancements of up to 10¹⁴–10¹⁶ times.[1] While direct kinetic comparisons between 2-chloro- and 2-bromopyrimidine are scarce, it is generally observed that reactions with 2-chloropyrimidine may require slightly harsher conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to 2-bromopyrimidine.[2]
Comparative Data for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Chloropyrimidine | Morpholine | KF, H₂O, 100 °C, 17 h | 2-Morpholinopyrimidine | 95 | [2] |
| 2-Chloropyrimidine | Aniline | KF, H₂O, 100 °C, 17 h | 2-(Phenylamino)pyrimidine | 86 | [2] |
| 2-Bromopyrimidine | Various Amines | Similar reactivity to 2-chloropyrimidine reported | Corresponding 2-aminopyrimidines | Not specified | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the difference in reactivity between 2-chloro- and 2-bromopyrimidines is more pronounced.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step. Due to the weaker C-Br bond compared to the C-Cl bond, 2-bromopyrimidines are significantly more reactive than 2-chloropyrimidines in Suzuki-Miyaura couplings. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for 2-bromopyrimidines. However, with the development of highly active palladium catalysts and specialized ligands, efficient coupling of 2-chloropyrimidines can be achieved.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity order is 2-bromopyrimidine > 2-chloropyrimidine. The oxidative addition of the C-X bond to the palladium(0) catalyst is again a key step. While 2-bromopyridines are commonly used substrates for this reaction, protocols for the amination of 2-chloropyrimidines have also been developed, often requiring more specialized and robust catalytic systems.[3][4]
Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O, 100 °C (MW), 15 min | 2-Chloro-4-phenylpyrimidine | 81 | [5] |
| Buchwald-Hartwig | 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | Toluene, 80-100 °C | 2-Aminopyridines | 55-98 | [6] |
| Buchwald-Hartwig | 5-(Bromomethyl)-2-chloropyrimidine | Amines | Various Pd catalysts | Optimized conditions | 2-Amino-5-(bromomethyl)pyrimidine | Varies | [4] |
Experimental Protocols
General Experimental Workflow for Comparative Reactivity Studies
Caption: A logical workflow for comparing the reactivity of 2-chloro- and 2-bromopyrimidines.
Detailed Protocol for Suzuki-Miyaura Coupling of a 2-Halopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol for Buchwald-Hartwig Amination of a 2-Halopyrimidine
This protocol is a general guideline and may require optimization for specific substrates and amines.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halopyrimidine (1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the ligand (e.g., Xantphos, 0.02-0.04 mmol).
-
Inert Atmosphere: Seal the tube with a screw cap, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanisms
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
comparative study of palladium catalysts for Suzuki coupling of chloropyrimidines
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrimidines is a critical task due to their prevalence in bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and the choice of an appropriate palladium catalyst is paramount for the successful coupling of often challenging chloropyrimidine substrates. This guide provides an objective comparison of common palladium catalysts for this transformation, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of chloropyrimidines is influenced by several factors, including the palladium precursor, the nature of the ancillary ligand, the base, the solvent system, and the reaction temperature. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems.
| Catalyst System | Chloropyrimidine Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | Not Specified | [1] |
| Pd(PPh₃)₄ (MW) | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 81 | 0.5 | [1][2] |
| Pd(OAc)₂ / PPh₃ | 4,6-Dichloropyrimidines | Arylboronic acids | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | Not Specified | [3] |
| PdCl₂(PPh₃)₂ | 4,6-Dichloropyrimidines | Arylboronic acids | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | Not Specified | [3] |
| Pd(OAc)₂ / Buchwald Ligand | Aryl Chlorides | Arylboronic acids | K₃PO₄ or KF | THF or Toluene | RT | Not Specified | High | 0.5 - 1.0 | [4][5] |
| PEPPSI-IPr | 2,4-Dichloropyridines (adaptable for pyrimidines) | Arylboronic acids | K₂CO₃ | 1,4-Dioxane | RT | 24 h | High | 3 | [1][6] |
Experimental Protocols
Reproducibility and optimization of synthetic procedures rely on detailed methodologies. The following are representative experimental protocols for the Suzuki coupling of chloropyrimidines using different palladium catalysts.
1. General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Pd(PPh₃)₄
This protocol is adapted from a study that optimized the reaction using microwave irradiation.[1][2]
-
Reaction Setup : To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).[1]
-
Solvent and Catalyst Addition : Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).[1]
-
Microwave Irradiation : Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.[1][2]
-
Work-up : After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
2. General Procedure for Suzuki Coupling of Aryl Chlorides with a Buchwald Ligand Catalyst System
This procedure is based on the use of highly active palladium catalysts developed by Buchwald and coworkers.[4]
-
Reaction Setup : In a glovebox, to a vial containing a magnetic stir bar, add Pd(OAc)₂ (0.005 mmol), the Buchwald phosphine ligand (e.g., o-(dicyclohexylphosphino)biphenyl, 0.006 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition : Add anhydrous toluene or THF (3 mL).
-
Reaction Conditions : Seal the vial and stir the mixture at room temperature. Monitor the reaction by GC or TLC.
-
Work-up and Purification : Upon completion, dilute the reaction with an organic solvent, wash with water and brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.
3. Procedure for C4-Selective Suzuki Coupling of 2,4-Dichloropyridines (Adaptable for Pyrimidines) using a PEPPSI-IPr Catalyst
This procedure is based on the use of a Pd/IPr catalytic system for selective couplings.[1][6]
-
Reaction Setup : In a glovebox, add the 2,4-dichloro-heteroarene (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol) to a vial.[1]
-
Catalyst and Solvent Addition : Add the PEPPSI-IPr catalyst ([Pd(IPr)(cinnamyl)Cl], 3 mol%) and 1,4-dioxane (1.0 mL).[1]
-
Reaction Conditions : Seal the vial and stir the mixture at room temperature for 24 hours.[1]
-
Work-up and Analysis : Quench the reaction with water and extract with an organic solvent. Analyze the crude product by GC-MS or ¹H NMR to determine the regioselectivity and yield. Purify by column chromatography.
Mandatory Visualization
To better understand the experimental and mechanistic aspects of the Suzuki coupling of chloropyrimidines, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] As a fundamental component of nucleic acids, pyrimidine and its analogs are uniquely suited to interact with biological macromolecules, leading to potent pharmacological effects.[3][4] This guide provides a comparative overview of the biological activities of recently developed pyrimidine derivatives, supported by quantitative data and detailed experimental protocols to aid in the advancement of drug discovery and development. The diverse therapeutic potential of these compounds ranges from anticancer and antimicrobial to anti-inflammatory and kinase inhibitory activities.[1][2][4][5]
Comparative Anticancer Activity
Novel pyrimidine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases (e.g., CDK2, EGFR) and topoisomerase II.[5][6][7][8] The following table summarizes the in vitro anticancer potency of selected derivatives, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: In Vitro Anticancer Activity of Novel Pyrimidine Derivatives (IC50/GI50 in µM)
| Compound ID/Series | Cancer Cell Line | Target/Mechanism (if specified) | IC50 / GI50 (µM) | Reference |
| Compound 11 | PC-3 (Prostate) | EGFR Inhibitor | 0.099 (EGFRWT), 0.123 (EGFRT790M) | [5] |
| Compound 17 | HeLa (Cervical) | CDK2 Inhibitor | 64.42 nM (0.064 µM) | [5] |
| Compound 19 | Colon Cancer Lines | Lck Inhibitor | 0.24 - 1.26 | [5] |
| Pyrazolo[3,4-d]pyrimidine (15) | Various | Broad Spectrum | 1.18 - 8.44 | [9] |
| Pyrazolo[3,4-d]pyrimidine (16) | Various | EGFR Inhibitor | 0.018 - 9.98 (GI50), 0.034 (EGFR IC50) | [9] |
| Pyrido[2,3-d]pyrimidine (22, 23, 24) | MCF-7 (Breast) | Not specified | High Potency (exact values not stated) | [10] |
| Aminopyrimidine (2a) | Glioblastoma, Breast, Colon | Not specified | 4 - 8 | [11] |
| Pyrimidine-hydrazone (4, 5, 7) | LoVo/DX (Resistant Colon) | Topoisomerase II Inhibitor | Stronger than Doxorubicin | [7][8] |
| Pyrrole-pyrimidine (13f, 13h) | A549 (Lung) | Not specified | More potent than Sunitinib | [12] |
Comparative Antimicrobial Activity
Pyrimidine derivatives also serve as a rich source of new antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The structural diversity of these compounds allows for the development of agents that can potentially overcome existing drug resistance mechanisms.[2]
Table 2: In Vitro Antimicrobial Activity of Novel Pyrimidine Derivatives (MIC in µg/mL)
| Compound ID/Series | Bacterial Strain(s) | Fungal Strain(s) | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine (Bb2) | MRSA, VREs | - | 2 | [13] |
| Pyrrolo[2,3-d]pyrimidine (15a, 15b, 15o) | MSSA, MRSA, MSSE, MRSE, E. faecium | - | 0.0625 - 4 | [13] |
| Compound 6 | S. aureus, B. subtilis, E. coli, P. aeruginosa | C. albicans, A. niger | 25-200 (Bacteria), 25-75 (Fungi) | [2] |
| Fused Pyrimidine (3, 4) | Bacillus cereus, E. coli | Aspergillus flavus | 5 - 17 | [2] |
| Benzimidazolo-pyrimidine (Va, Vb, Vd, Vf) | - | A. niger, C. albicans | Excellent Activity | [15] |
| Schiff base of pyrimidine (7, 8) | E. coli, Salmonella | C. tropicalis | Good Activity | [16] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the comparative evaluation of novel compounds. Below are standardized protocols for key biological assays mentioned in the literature.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Seeding : Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The synthesized pyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[17] A control group receives medium with DMSO only.
-
MTT Incubation : After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[12]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation : Bacterial or fungal strains are grown on a suitable agar medium. Colonies are then used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution : The test compounds are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-35°C for 48 hours for fungi).[15]
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Visualizing Workflows and Signaling Pathways
Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.
Experimental Workflow
This diagram outlines the typical screening cascade for identifying and characterizing novel biologically active pyrimidine derivatives.
Caption: Workflow for Biological Activity Screening of Pyrimidine Derivatives.
Signaling Pathway: Kinase Inhibition
Many pyrimidine derivatives function as kinase inhibitors, which are critical in cancer therapy. This diagram illustrates the mechanism by which these compounds can block oncogenic signaling.[18][19]
Caption: Generalized Signaling Pathway for a Pyrimidine-Based Kinase Inhibitor.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. wjarr.com [wjarr.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. mdpi.com [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of trifluoromethylpyrimidine analogues
An Objective Comparison of Trifluoromethylpyrimidine Analogues in Recent SAR Studies
Trifluoromethylpyrimidine analogues are a significant class of compounds in medicinal chemistry and agrochemistry, demonstrating a wide range of biological activities. The incorporation of a trifluoromethyl group into the pyrimidine scaffold can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comparative analysis of two distinct series of trifluoromethylpyrimidine analogues from recent structure-activity relationship (SAR) studies, offering insights for researchers, scientists, and drug development professionals.
Series 1: 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
A study by Zuo et al. (2022) focused on the design and synthesis of a novel series of 5-trifluoromethylpyrimidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] The general structure of these analogues features a 5-trifluoromethylpyrimidine core with various substitutions at the 2 and 4 positions.
Structure-Activity Relationship (SAR) Insights
The SAR study revealed several key findings for anticancer activity against A549, MCF-7, and PC-3 cell lines, as well as for EGFR kinase inhibition.[1] A preliminary SAR could be established based on the in vitro activities.[1]
-
Substituents on the phenyl ring: Compounds with phenyl derivatives as R substituents generally exhibited good antitumor activities. For instance, compound 9c , with a 3-fluorophenyl group, showed significant activity against A549, MCF-7, and PC-3 cells.[1]
-
Aliphatic vs. Aromatic Substituents: Compounds bearing aliphatic substituent groups demonstrated lower biological activities compared to their aromatic counterparts.[1]
-
Thiophene-containing analogues: The introduction of a 3-aminothiophene fragment was explored to enhance inhibitory potency, drawing on the known antitumor activities of thiophene derivatives as kinase inhibitors.[1] Notably, compound 9u , which incorporates a (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide moiety, displayed the most potent activity against A549 cells and EGFR kinase.[1]
Quantitative Data: In Vitro Anticancer and EGFR Kinase Activity
The following table summarizes the IC50 values for selected compounds from this series.
| Compound | R Group | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFRwt-TK IC50 (µM) |
| 9c | 3-Fluorophenyl | 2.23 | 5.32 | 16.35 | N/A |
| 9e | 3-Chlorophenyl | >50 | >50 | >50 | N/A |
| 9h | 3-Bromophenyl | 10.23 | 21.34 | 33.45 | N/A |
| 9k | Propynoylamino-phenyl | 5.34 | 10.32 | 20.34 | N/A |
| 9t | (E)-3-(3-fluorophenyl)acrylamido | 1.23 | 4.56 | 8.97 | N/A |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.35 | 3.24 | 5.12 | 0.091 |
| 9v | (E)-3-((2-((4-(3-(4-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.87 | 5.67 | 10.34 | N/A |
| Gefitinib | (Positive Control) | 1.89 | 6.78 | 12.34 | 0.045 |
Data extracted from Zuo et al., 2022.[1]
Experimental Protocols
In Vitro Antiproliferative Assay: Human cancer cell lines (A549, MCF-7, PC-3) and normal rat kidney epithelial cells (NRK-52E) were cultured in appropriate media. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Cell viability was assessed using the MTT assay, and IC50 values were calculated.[1]
EGFR Kinase Assay: The inhibitory activity against wild-type EGFR tyrosine kinase (EGFRwt-TK) was determined using a kinase-glo assay kit. The assay measures the amount of ATP remaining in the solution following a kinase reaction. IC50 values were determined from dose-response curves.[1]
Series 2: Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety
A study by Wu et al. (2022) investigated a series of trifluoromethyl pyrimidine derivatives bearing an amide moiety for their antifungal, insecticidal, and anticancer activities.[2][3] This work represents the first report on these combined biological activities for this class of compounds.[2][3]
Structure-Activity Relationship (SAR) Insights
The study provided preliminary SAR insights into the antifungal and anticancer activities of the synthesized compounds.
-
Antifungal Activity: Certain compounds exhibited excellent in vitro antifungal activity against Botrytis cinerea. Specifically, compounds 5b , 5j , and 5l showed inhibition rates comparable or superior to the commercial fungicide tebuconazole.[2][3] Compound 5v was also found to be as effective as tebuconazole against Sclerotinia sclerotiorum.[2][3]
-
Anticancer Activity: The synthesized compounds demonstrated moderate anticancer activities against a panel of human cancer cell lines (PC3, K562, Hela, and A549) at a concentration of 5 µg/ml, although their activity was lower than that of the positive control, doxorubicin.[2][3]
Quantitative Data: In Vitro Antifungal and Anticancer Activity
The following table summarizes the biological activity data for selected compounds from this series.
| Compound | Antifungal Activity (% Inhibition at 50 µg/ml vs. B. cinerea) | Anticancer Activity (% Inhibition at 5 µg/ml vs. PC3) |
| 5b | 96.76 | Moderate |
| 5j | 96.84 | Moderate |
| 5l | 100 | Moderate |
| 5v | N/A (82.73% vs. S. sclerotiorum) | Moderate |
| Tebuconazole | 96.45 | N/A |
| Doxorubicin | N/A | High (Positive Control) |
Data extracted from Wu et al., 2022.[2][3]
Experimental Protocols
In Vitro Antifungal Activity Assay: The antifungal activity of the compounds was evaluated in vitro against a panel of plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum. The mycelial growth inhibition method was used, and the inhibition rates were calculated after incubation at 25 °C for 48-72 hours. Tebuconazole was used as a positive control.[2][3]
In Vitro Anticancer Activity Assay: The anticancer activity was evaluated against human cancer cell lines PC3, K562, Hela, and A549. The cells were treated with the compounds at a concentration of 5 µg/ml. Doxorubicin was used as a positive control. The specifics of the cell viability assay were not detailed in the provided information.[2][3]
Visualizing the Research Logic and Workflows
The following diagrams illustrate the logical flow of the SAR studies and the general experimental workflow.
Caption: Logical flow of the SAR study on EGFR inhibitors.
Caption: General workflow for in vitro antifungal screening.
Comparative Summary and Conclusion
The two highlighted studies showcase the versatility of the trifluoromethylpyrimidine scaffold in developing bioactive compounds for different applications. The work by Zuo et al. demonstrates a focused drug discovery approach targeting a specific protein (EGFR) for cancer therapy, with a clear progression towards identifying a potent inhibitor through systematic structural modifications. In contrast, the study by Wu et al. presents a broader screening approach, identifying lead compounds with promising antifungal and moderate anticancer activities.
For researchers in drug development, the EGFR inhibitor series provides a compelling case for lead optimization, with compound 9u serving as a strong starting point for further development. The detailed SAR provides a roadmap for designing analogues with improved potency and selectivity. For scientists in agrochemical research, the findings on the antifungal properties of the amide-containing series suggest a promising new class of fungicides that warrants further investigation to determine their spectrum of activity and in vivo efficacy.
Both studies underscore the importance of the trifluoromethyl group in modulating biological activity and highlight the continued potential of pyrimidine-based compounds in addressing critical needs in medicine and agriculture.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fungicidal Efficacy Rooted in Diverse Pyrimidine Scaffolds
For researchers and professionals in drug development, the pyrimidine core represents a foundational scaffold in the design of potent antifungal agents. This guide provides a comparative overview of the efficacy of fungicides derived from various pyrimidine cores, supported by experimental data and detailed methodologies.
The inherent versatility of the pyrimidine ring system allows for extensive structural modifications, leading to fungicides with distinct modes of action and varying levels of efficacy against a broad spectrum of phytopathogenic fungi. This comparative analysis delves into the performance of both established commercial fungicides and novel synthetic derivatives, offering insights into their structure-activity relationships.
Comparative Efficacy Data
The following tables summarize the in vitro antifungal activities of several novel pyrimidine derivatives against a panel of common plant pathogens. The data, presented as inhibition rates and half-maximal effective concentrations (EC50), provide a quantitative comparison against commercial fungicides.
Table 1: In Vitro Antifungal Activity of Novel Pyrimidine Derivatives (Inhibition Rate % at 50 µg/mL)
| Compound | Botrytis cinerea | Botryosphaeria dothidea | Phomopsis sp. |
| Novel Pyrimidine-Thiadiazole Derivatives | |||
| 6c | - | - | 89.6[1] |
| 6g | 86.1[1] | - | 88.7[1] |
| 6h | 90.7[1] | 82.6[1] | 89.2[1] |
| 6q | 88.3[1] | - | - |
| Novel Pyrimidine-Amide Derivatives | |||
| 5f | - | - | 100.0[2][3] |
| 5i | - | 82.1[2] | - |
| 5l | - | 81.1[2] | - |
| 5n | - | 84.1[2] | 91.8[2] |
| 5o | - | 88.5[2] | 100.0[2][3] |
| 5p | - | - | 93.4[2] |
| Commercial Fungicide Controls | |||
| Pyrimethanil | 82.8[1] | 84.4[1][2] | 85.1[1][2][3] |
| Flumorph | - | - | - |
| Dimethomorph | - | - | - |
| Carbendazim | - | - | - |
| Hymexazol | - | - | - |
Table 2: EC50 Values of Highly Active Novel Pyrimidine Derivatives against Phomopsis sp.
| Compound | EC50 (µg/mL) |
| Novel Pyrimidine-Thiadiazole Derivative | |
| 6h | 25.9[1][4] |
| Novel Pyrimidine-Amide Derivative | |
| 5o | 10.5[2][3] |
| Novel 1,2,4-Triazole Pyrimidine Derivatives | |
| 9n | 25.4[5] |
| 9o | 31.6[5] |
| Commercial Fungicide Control | |
| Pyrimethanil | 32.1[2][3][4][5] |
Experimental Protocols
The efficacy data presented above were primarily generated using the poisoned food technique , a standard in vitro method for assessing the mycelial growth inhibition of fungicides.
Key Experimental Protocol: Poisoned Food Technique
Objective: To determine the inhibitory effect of fungicidal compounds on the mycelial growth of various phytopathogenic fungi.
Methodology:
-
Preparation of Fungicide Stock Solutions: The test compounds and commercial fungicide standards are dissolved in a suitable solvent (e.g., acetone or DMSO) to create concentrated stock solutions.
-
Incorporation into Growth Medium: Appropriate volumes of the stock solutions are added to a molten sterile growth medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentrations (e.g., 50 µg/mL). A control group is prepared with the solvent alone.
-
Plating: The medium containing the fungicide is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula:
Inhibition (%) = [(dc - dt) / dc] x 100
where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determination of EC50: To determine the EC50 value, a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration. The EC50 is the concentration that causes 50% inhibition of mycelial growth.
Visualizing Methodologies and Relationships
The following diagrams illustrate the general workflow of the poisoned food technique and the logical relationship in the design of novel pyrimidine-based fungicides.
Caption: Workflow of the poisoned food technique for antifungal activity screening.
Caption: Logical relationship in the design of novel pyrimidine fungicides.
Mode of Action Insights
Pyrimidine-based fungicides exhibit diverse mechanisms of action, often targeting essential fungal cellular processes. Commercially available pyrimidine fungicides like cyprodinil and pyrimethanil are known to inhibit methionine biosynthesis and the secretion of fungal hydrolytic enzymes, thereby impeding host penetration and mycelial development.[6] Other pyrimidine derivatives function by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] More recent research has identified the inhibition of NADH oxidoreductase of complex I in the mitochondrial respiratory chain as a key target for some pyrimidine fungicides, including diflumetorim.[8][9] The novel derivatives presented in this guide, through the splicing of active substructures like thiadiazole and amide moieties, are designed to explore and potentially exploit these or novel modes of action for enhanced and broader antifungal activity.[2][4]
Conclusion
The exploration of diverse pyrimidine cores continues to be a fruitful avenue for the discovery of novel fungicides. The data presented herein demonstrates that the strategic combination of the pyrimidine scaffold with other bioactive moieties can lead to compounds with superior efficacy compared to existing commercial agents. The provided experimental protocols offer a standardized basis for the comparative evaluation of these compounds, ensuring reproducibility and facilitating further research and development in this critical area of agricultural and medicinal chemistry.
References
- 1. Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidines | PPTX [slideshare.net]
- 8. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Characterization of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines are a critical class of heterocyclic compounds fundamental to medicinal chemistry and drug discovery, forming the core scaffold of numerous biologically active molecules.[1] Their structural elucidation and purity assessment are paramount for successful research and development. This guide provides a comparative overview of key analytical techniques used for the characterization of substituted pyrimidines, complete with experimental protocols and data to aid in method selection and application.
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the structural features of substituted pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of substituted pyrimidines in solution.[2] It provides detailed information about the chemical environment of individual atoms.
Key Applications:
-
Structural elucidation of novel compounds.
-
Determination of regiochemistry of substitution.[3]
-
Conformational analysis in solution.
-
Studying tautomeric equilibria.[3]
Experimental Protocol: ¹H NMR Spectroscopy [3]
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted pyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Utilize a standard proton pulse program to acquire the ¹H NMR spectrum.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Analyze chemical shifts, coupling constants, and splitting patterns to elucidate the structure.
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Proton environment, connectivity (J-coupling), spatial proximity (NOE) | Carbon skeleton, chemical environment of carbons |
| Typical Chemical Shift Ranges (ppm) | Ring Protons: 7.0 - 9.5; Substituent Protons: Varies widely | Ring Carbons: 140 - 170; Substituent Carbons: Varies widely |
| Sample Requirement | 1-10 mg | 5-20 mg |
| Strengths | Detailed structural information, non-destructive | Direct observation of the carbon framework |
| Limitations | Signal overlap in complex molecules, sensitivity can be an issue for ¹³C | Lower sensitivity than ¹H NMR, longer acquisition times |
Table 1. Comparison of ¹H and ¹³C NMR Spectroscopy for Substituted Pyrimidines.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is essential for determining the molecular weight and elemental composition of substituted pyrimidines and can provide structural information through fragmentation analysis.[4][5]
Key Applications:
-
Molecular weight determination.[1]
-
Structural elucidation through fragmentation patterns.[5]
-
Purity assessment.[1]
-
Quantitative analysis when coupled with a separation technique (e.g., LC-MS).[6]
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Chromatographic Separation (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
-
| Ionization Method | Information Provided | Suitability for Substituted Pyrimidines |
| Electrospray Ionization (ESI) | Molecular weight of polar, thermally labile molecules.[2] | Excellent, especially for polar derivatives. |
| Electron Ionization (EI) | Detailed fragmentation patterns for structural elucidation.[2] | Good for volatile and thermally stable derivatives, often used with GC-MS. |
Table 2. Comparison of Common Ionization Methods in Mass Spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8] It is a rapid and non-destructive technique.
Key Applications:
-
Identification of functional groups (e.g., C=O, N-H, C-H).[8]
-
Monitoring reaction progress.
-
Preliminary characterization of synthesized compounds.[8]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in solution.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
| Functional Group | **Characteristic Absorption Range (cm⁻¹) **[8] |
| N-H Stretch (amines) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=O Stretch (carbonyls) | 1650 - 1750 |
| C=N Stretch | 1600 - 1690 |
| C=C Stretch (aromatic) | 1400 - 1600 |
Table 3. Characteristic FTIR Absorption Bands for Substituted Pyrimidines.
Chromatographic Methods
Chromatographic techniques are essential for the separation and purification of substituted pyrimidines from reaction mixtures and for analytical quantification.[9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution separation technique widely used for the analysis and purification of substituted pyrimidines.[6][11]
Key Applications:
Experimental Protocol: Reverse-Phase HPLC [11]
-
System Preparation: Equilibrate the HPLC system with the mobile phase.
-
Sample Injection: Inject a filtered and degassed sample solution.
-
Separation:
-
Column: Newcrom R1 or equivalent reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.
-
Detection: UV detector set at a wavelength where the analyte absorbs.
-
-
Data Analysis: Analyze the resulting chromatogram to determine retention time, peak area, and purity.
Flash Column Chromatography
Flash column chromatography is a rapid, preparative technique for purifying larger quantities of substituted pyrimidines.[9]
Experimental Protocol: Flash Column Chromatography [9]
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC) to achieve good separation (Rf of the target compound ~0.2-0.4).
-
Column Packing: Pack a column with silica gel using the selected mobile phase.
-
Sample Loading: Load the crude sample onto the column.
-
Elution: Elute the compounds with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Other Analytical Techniques
X-ray Crystallography
X-ray crystallography provides the definitive, three-dimensional atomic structure of a crystalline substituted pyrimidine.[12][13]
Key Applications:
-
Unambiguous determination of molecular structure and stereochemistry.[12]
-
Analysis of intermolecular interactions in the solid state.[12]
-
Guiding drug design and understanding protein-ligand interactions.[14]
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase behavior of substituted pyrimidines.[15][16]
Key Applications:
-
Determination of melting point and purity (DSC).[15]
-
Assessment of thermal stability and decomposition patterns (TGA).[17]
-
Studying polymorphism.
| Technique | Information Provided | Typical Application |
| TGA | Mass loss as a function of temperature | Determining decomposition temperatures and thermal stability.[17] |
| DSC | Heat flow as a function of temperature | Measuring melting points, heats of fusion, and studying phase transitions.[15] |
Table 4. Comparison of Thermal Analysis Techniques.
Method Selection and Workflow
The choice of analytical method depends on the specific information required. A typical workflow for the characterization of a newly synthesized substituted pyrimidine is outlined below.
Caption: A typical experimental workflow for the synthesis, purification, and characterization of substituted pyrimidines.
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.
Caption: A logical guide for selecting an analytical method based on the desired information for substituted pyrimidine characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. article.sapub.org [article.sapub.org]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. benchchem.com [benchchem.com]
- 10. Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. scialert.net [scialert.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Trifluoromethylpyrimidine-Based Compounds
The incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of various synthetic routes to trifluoromethylpyrimidine-based compounds, complete with experimental data, detailed protocols, and workflow visualizations to assist researchers in selecting the most suitable method for their applications.
Comparison of Synthetic Routes
Several distinct strategies have been developed for the synthesis of trifluoromethylpyrimidines, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables summarize the quantitative data for some of the most common approaches.
Table 1: One-Pot and Multi-Component Reactions
| Product | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Trifluoromethyl pyrimidine derivatives | Aryl enaminone, Aryl amidine hydrochloride, Sodium triflinate | Cu(OAc)2 | 1,2-dichloroethane | 80 | 12 | up to 80 | [1][2] |
| 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction) | Aldehyde, Ethyl trifluoroacetoacetate, Urea/Thiourea | HCl (catalytic) | Ethanol | Reflux | Not Specified | Not Specified | [1] |
Table 2: Multi-Step Syntheses
| Target Compound | Key Intermediate | Starting Material | Overall Yield (%) | Key Reaction Steps | Reference |
| Trifluoromethyl pyrimidine derivatives with amide moiety | 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Ethyl trifluoroacetoacetate | 20.2–60.8 | Cyclization, Chlorination, Nucleophilic substitution, Amide coupling | [3][4] |
| 5-Trifluoromethylpyrimidine derivatives as EGFR inhibitors | 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide | 2,4-dichloro-5-trifluoromethylpyrimidine | 14-69 (final step) | Nucleophilic aromatic substitution, Amide coupling | [5] |
| 2,4-dichloro-5-trifluoromethylpyrimidine | 5-Trifluoromethyluracil | Uracil | 72.9 | Trifluoromethylation, Chlorination | [6] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations discussed in this guide.
Protocol 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives[1]
Materials:
-
Aryl enaminone (0.5 mmol)
-
Aryl amidine hydrochloride (0.6 mmol)
-
Sodium triflinate (CF3SO2Na) (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)2) (1.0 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
A mixture of the aryl enaminone, aryl amidine hydrochloride, sodium triflinate, and Cu(OAc)2 in 1,2-dichloroethane is stirred at 80 °C for 12 hours under an air atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.
Protocol 2: Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety[3][4]
This is a four-step synthesis starting from ethyl trifluoroacetoacetate.
Step 1 & 2: Synthesis of Intermediates Intermediates are prepared according to previously reported methods.
Step 3: Synthesis of Intermediate 4 (e.g., 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline)
-
To a 100-mL three-necked bottle, add intermediate 3 (20 mmol), KI (0.2 mmol), Cs2CO3 (30 mmol), and acetone (50 ml).
-
Stir the mixture under an ice bath.
-
Add a solution of 3-aminophenol (20 mmol) in acetone (10 ml) dropwise.
-
Continue the reaction for 7–8 hours at 25°C.
-
Purify the product by column chromatography (petroleum ether and ethyl acetate) to obtain intermediate 4.
Step 4: Synthesis of Final Compounds (5a–5w)
-
To a 50-mL three-necked bottle, dissolve the key intermediate 4 (0.02 mol), aromatic acid (0.024 mol), and dimethylaminopyridine (DMAP, 0.0004 mol) in dichloromethane (20 ml).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol).
-
Stir the reaction at 25°C for 8–10 hours.
-
Evaporate the solvent under vacuum.
-
Purify the residue by column chromatography (ethyl acetate/petroleum ether = 10/1) to obtain the target compounds.
Protocol 3: Synthesis of 2,4-dichloro-5-trifluoromethylpyrimidine[6]
Step 1: Synthesis of 5-trifluoromethyluracil (5-TFU)
-
Charge a 2 L jacket reactor with uracil (50 g, 0.446 mol), sodium trifluoromethanesulfinate (311.0 g, 65%, 1.293 mol), and ferrous sulfate (FeSO4) heptahydrate (5.0 g) in water (500 mL).
-
Heat the suspension to 40°C.
-
Slowly add tert-butyl hydroperoxide (287 g; 70% aqueous solution, 2.232 mol) while maintaining the internal temperature between 55-75°C.
-
After the addition, stir the mixture between 50-60°C for 0.5 to 1.0 hour, monitoring by HPLC.
Step 2: Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP)
-
A suspension of 5-TFU (30 g, 0.16 mol) and POCl3 (245 g, 1.6 mol) is prepared.
-
Add DIPEA (35 g, 0.27 mol) dropwise over about 10 minutes.
-
Heat the reaction mixture to 110-120°C.
-
Monitor the reaction by HPLC (typically finished in 7-8 h).
-
Cool the reaction to room temperature and add n-butyl acetate (80 mL).
-
Distill off POCl3 and some n-butyl acetate at 63-65°C / 450-500 mbar.
-
The final product is purified through distillation to afford 5-TFP as a colorless oil (yield 72.9%).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. colab.ws [colab.ws]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
A Comparative Guide: Conventional Heating vs. Microwave-Assisted Synthesis of Pyrimidines
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the efficiency and sustainability of synthetic methodologies are of paramount importance. Pyrimidine and its derivatives represent a critical class of compounds with a wide range of biological activities, forming the backbone of numerous pharmaceuticals. This guide provides an objective comparison of two primary synthetic approaches: traditional conventional heating and modern microwave-assisted synthesis. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Metrics: A Quantitative Comparison
The primary advantages of microwave-assisted synthesis over conventional heating methods are dramatically reduced reaction times and often significantly improved product yields. This is largely attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to faster reaction rates and minimized side product formation. The following table summarizes quantitative data from comparative studies on the synthesis of various pyrimidine derivatives.
| Pyrimidine Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 2-amino-4,6-diphenylpyrimidine | Conventional Heating | - | 94 | [1] |
| Microwave-Assisted | - | 86 | [1] | |
| 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine | Conventional Heating | - | 93 | [1] |
| Microwave-Assisted | - | 83 | [1] | |
| 2-amino-4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidine | Conventional Heating | - | 90 | [1] |
| Microwave-Assisted | - | 72 | [1] | |
| Substituted Pyrimidine | Conventional Heating | 6.5 hours | 65 | [2][3] |
| Microwave-Assisted | 24 minutes | 82 | [2][3] | |
| Substituted Pyrimidine | Conventional Heating | 6 hours | 55 | [2][3] |
| Microwave-Assisted | 22 minutes | 78 | [2][3] | |
| Substituted Pyrimidine | Conventional Heating | 6 hours | 54 | [2][3] |
| Microwave-Assisted | 21 minutes | 80 | [2][3] | |
| Substituted Pyrimidine | Conventional Heating | 6 hours | 58 | [2][3] |
| Microwave-Assisted | 24 minutes | 76 | [2][3] | |
| Thiazolopyrimidine Derivatives | Conventional Heating | 24 hours | 42-55 | [4] |
| Microwave-Assisted | 8 minutes | 69-88 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-amino-4,6-diarylpyrimidines, illustrating a typical experimental setup for both conventional and microwave-assisted approaches.[1]
Conventional Heating Synthesis
The synthesis of 2-amino-4,6-diarylpyrimidines via conventional heating is typically carried out using a Biginelli-type three-component reaction.
Reagents and Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aryl methyl ketone (e.g., acetophenone)
-
Guanidine hydrochloride
-
Base catalyst (e.g., potassium hydroxide)
-
Organic solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent), aryl methyl ketone (1 equivalent), and guanidine hydrochloride (1.5 equivalents) in ethanol.
-
Add the base catalyst (e.g., 2 equivalents of KOH) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux with constant stirring for the required duration (typically several hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrimidine derivative.
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidines follows a similar three-component strategy but is performed in a dedicated microwave reactor, often under solvent-free conditions or with a high-boiling point solvent.
Reagents and Materials:
-
Aromatic aldehyde
-
Aryl methyl ketone
-
Guanidine hydrochloride
-
Catalyst (e.g., CaCl2)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, place the aromatic aldehyde (1 equivalent), aryl methyl ketone (1 equivalent), guanidine hydrochloride (1.5 equivalents), and a catalytic amount of CaCl2.
-
For a solvent-free reaction, ensure the reactants are well-mixed. If a solvent is used, add a small volume of a suitable high-boiling point solvent (e.g., DMF, DMSO).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Set the reaction parameters: temperature, pressure, and irradiation time (typically in minutes).
-
Run the microwave program to irradiate the reaction mixture.
-
After the irradiation is complete, allow the vial to cool to a safe temperature.
-
Add cold water to the vial to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization if necessary.
Workflow Comparison
The following diagrams illustrate the key differences in the experimental workflows for conventional and microwave-assisted pyrimidine synthesis.
Caption: A comparison of the experimental workflows for pyrimidine synthesis.
Conclusion
Microwave-assisted synthesis presents a compelling alternative to conventional heating methods for the preparation of pyrimidine derivatives.[5] The significant reduction in reaction times, coupled with often higher yields and the potential for greener, solvent-free conditions, makes it a highly attractive methodology for modern organic and medicinal chemistry.[6][7] While conventional heating remains a viable and accessible technique, the efficiency and speed of microwave synthesis can accelerate the discovery and development of new chemical entities, particularly in a high-throughput setting. Researchers are encouraged to consider the adoption of microwave technology to enhance their synthetic capabilities and improve laboratory efficiency.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 6. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Pyrimidine Libraries: A Comparative Guide
The quest for novel and effective anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds, with pyrimidine derivatives emerging as a particularly promising scaffold.[1][2][3] This guide provides a comprehensive comparison of the biological evaluation of various pyrimidine libraries in different cancer cell lines, supported by experimental data and detailed protocols. The structural versatility of the pyrimidine core allows for a wide range of chemical modifications, leading to compounds with diverse biological activities against various cancer types.[4][5]
Comparative Analysis of Cytotoxic Activity
The primary measure of anticancer potential is the cytotoxic effect of a compound on cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this evaluation. The following tables summarize the IC50 values of representative pyrimidine derivatives against a panel of human cancer cell lines, as determined by MTT and SRB assays.[4]
| Compound/Library | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | Silibinin | - | [6] |
| Pyrido[2,3-d]pyrimidine derivative 2a | A549 (Lung) | Moderate to high at 75 µM | Silibinin | - | [6] |
| Pyrido[2,3-d]pyrimidine derivative 2f | A549 (Lung) | Moderate to high at 75 µM | Silibinin | - | [6] |
| Chalcone derivative B-4 | A549 (Lung) | 20.49 ± 2.7 | Lapatinib | 18.21 ± 3.25 | [7] |
| Chalcone derivative B-4 | MCF-7 (Breast) | 6.70 ± 1.02 | Lapatinib | 9.71 ± 1.12 | [7] |
| Aminopyrimidine derivative 2a | HT-29 (Colon) | ~5-8 | RDS 3442 | - | [8][9] |
| Aminopyrimidine derivative 2a | MDA-MB231 (Breast) | ~5-8 | RDS 3442 | - | [8][9] |
| Aminopyrimidine derivative 2a | U-87 MG (Glioblastoma) | ~5-8 | RDS 3442 | - | [8][9] |
| Thiouracil amide compound (9) | Human breast cancer cells | 18 | - | - | [1] |
| Tetralin-6-yl pyrimidine (1) | HepG2 (Liver) | 8.66 µg/ml | - | - | [2] |
| Tetralin-6-yl pyrimidine (2) | HepG2 (Liver) | 7.11 µg/ml | - | - | [2] |
| Tetralin-6-yl pyrimidine (3) | HepG2 (Liver) | 5.50 µg/ml | - | - | [2] |
| Tetralin-6-yl pyrimidine (3) | Breast cancer | 7.29 µg/ml | - | - | [2] |
Mechanistic Insights: Beyond Cytotoxicity
Beyond simply killing cancer cells, understanding the mechanism of action is crucial for drug development. Many pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
| Compound | Cancer Cell Line | Mechanism of Action | Observations | Source |
| Pyrrole[2,3-d]pyrimidin-4-one derivative (20) | HCT-116 (Colon) | Apoptosis Induction | 18.18-fold increase in overall apoptosis compared to control. | [1] |
| Pyrrole[2,3-d]pyrimidin-4-one derivative (20) | CHP-212 | Cell Cycle Arrest | Inhibition of the G1 phase. | [1] |
| Tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidine derivative (20) | HCT-116 (Colon) | Cell Cycle Arrest | Increased cell population at the G0-G1 stage by 1.23-fold. | [1] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivative (17) | HeLa (Cervical) | Apoptosis Induction & Cell Cycle Arrest | Concentration-dependent effects. | [1] |
| Chalcone derivative B-4 | A549 (Lung) | Apoptosis Induction | 11.9% of cells underwent apoptosis. | [7] |
| Chalcone derivative B-4 | MCF-7 (Breast) | Apoptosis Induction | 10.2% of cells underwent apoptosis. | [7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of compounds by measuring the metabolic activity of viable cells.[10]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
Drug Treatment: The pyrimidine compounds are serially diluted in culture medium and added to the wells. The cells are then incubated for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11]
-
Cell Seeding and Drug Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 510 nm.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. ijrpr.com [ijrpr.com]
- 2. sciensage.info [sciensage.info]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Methods for Identifying Impurities in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is paramount. Pyrimidine and its derivatives form the backbone of numerous pharmaceuticals, and the impurities arising from their synthesis can significantly impact the safety and efficacy of the final drug product. Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool for the separation, detection, and identification of these process-related impurities, even at trace levels.
This guide provides an objective comparison of two distinct LC-MS methodologies for the identification of impurities in pyrimidine synthesis, supported by experimental data and detailed protocols. The methods highlighted are a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method with Atmospheric Pressure Chemical Ionization (APCI) and an Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method with Electrospray Ionization (ESI).
Data Presentation: Comparison of LC-MS Methods
The following table summarizes the key quantitative and qualitative parameters of the two LC-MS methods for the analysis of pyrimidine synthesis impurities.
| Parameter | Method 1: HPLC-APCI-MS | Method 2: UPLC-ESI-QTOF-MS/MS |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | C18, 5 µm | ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 100 mm[1] |
| Mobile Phase A | 0.25% Triethylamine / 0.1% Formic Acid (pH 5.8) in Water[2] | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[2] | Methanol[1] |
| Elution Mode | Gradient | Isocratic[1] |
| Flow Rate | 1.0 mL/min[3] | 0.25 mL/min[1] |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI)[3] | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole or Ion Trap | Quadrupole Time-of-Flight (QTOF)[1] |
| LOD | ~0.01% (general impurity detection)[3] | 0.56 ppm (for a specific genotoxic impurity)[1] |
| LOQ | Not specified | 1.67 ppm (for a specific genotoxic impurity)[1] |
| **Linearity (R²) ** | Not specified | 0.9986 (over a concentration range of 1.666 to 12.495 ppm)[1] |
| Primary Application | Identification of major process-related impurities | Trace-level identification and quantification of potential genotoxic impurities[1] |
Mandatory Visualization
Experimental Protocols
The following are detailed methodologies for the two compared LC-MS methods.
Method 1: HPLC-APCI-MS for Process-Related Impurity Profiling of Trimethoprim
This method is suitable for the identification and characterization of significant process-related impurities in the synthesis of pyrimidine-containing APIs like Trimethoprim.
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the Trimethoprim drug substance in 5 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[3]
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. Liquid Chromatography (HPLC) Parameters:
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: 0.25% triethylamine and 0.1% formic acid in water, adjusted to pH 5.8.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic hold)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[3]
-
Mass Analyzer: Single Quadrupole or Ion Trap.
-
Data Acquisition: Full scan mode to detect all eluting compounds and their molecular weights.
-
MS/MS Analysis: For structural elucidation, product ion scans can be performed on the protonated molecules of detected impurities.[3]
Method 2: UPLC-ESI-QTOF-MS/MS for Trace-Level Genotoxic Impurity Analysis in Ticagrelor Synthesis
This highly sensitive and specific method is designed for the identification and quantification of a potential genotoxic pyrimidine intermediate in the synthesis of Ticagrelor.[1]
1. Sample Preparation:
-
Prepare a stock solution of the analytical standard for the impurity (e.g., 5-Nitro-2-(propylthio)pyrimidine-4,6-diol) in a suitable solvent.
-
Prepare the sample by dissolving the Ticagrelor drug substance in the diluent to a final concentration.
-
Filter the final solution through a 0.22 µm filter before injection into the LC-MS system.
2. Liquid Chromatography (UPLC) Parameters:
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 100 mm.[1]
-
Mobile Phase A: 0.1% formic acid in Milli-Q water.[1]
-
Mobile Phase B: Methanol.[1]
-
Elution Mode: Isocratic with a mobile phase composition of 30:70 (v/v) of Mobile Phase A and Mobile Phase B.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: Ambient.[1]
-
Autosampler Temperature: 5°C.[1]
-
Injection Volume: 20 µL.[1]
-
Run Time: 8.0 minutes.[1]
3. Mass Spectrometry (QTOF-MS/MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), mode dependent on the analyte.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF).[1]
-
Data Acquisition:
-
Full Scan MS: To obtain accurate mass measurements of the parent ions.
-
Tandem MS (MS/MS): To generate fragmentation patterns for structural confirmation of the impurities.
-
-
Calibration: The mass spectrometer should be calibrated to ensure high mass accuracy.
This comparative guide provides a framework for selecting an appropriate LC-MS method for impurity profiling in pyrimidine synthesis, catering to the specific needs of the analysis, from routine process monitoring to sensitive genotoxic impurity quantification. The choice between a robust HPLC-based method and a high-sensitivity UPLC-based method will depend on the regulatory requirements, the nature of the impurities, and the desired limits of detection and quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
Safety Operating Guide
Proper Disposal of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, ensuring the protection of personnel and the environment.
This document provides immediate, actionable safety and logistical information for the proper disposal of this compound (CAS Number: 175137-27-6). The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount for maintaining a safe laboratory environment.
Hazard Identification and Immediate Safety Precautions
Before handling, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous and requires specific handling procedures to mitigate risks.
Hazard Profile Summary:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound for disposal.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and, if necessary, an apron or coveralls.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of inhalation.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[3]
Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The container should be made of a material like high-density polyethylene and have a secure, tight-fitting lid.[3][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).[4]
-
Waste Segregation: This compound is a halogenated organic liquid.[5] It is crucial to collect halogenated organic waste separately from non-halogenated waste streams to avoid creating larger volumes of more hazardous waste and to manage disposal costs effectively.[6][7][8] Do not mix with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2]
-
Waste Transfer: Carefully transfer the waste chemical into the designated hazardous waste container, avoiding splashes or creating aerosols. If transferring contaminated solids (e.g., silica gel, absorbent materials), place them in a designated solid hazardous waste container.[6][9]
Storage and Pickup:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4] The storage area should be away from heat sources and ignition.[10]
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation, in compliance with institutional and regulatory requirements.[6]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility to arrange for pickup and proper disposal.[4][6]
Spill and Exposure Management
In the event of a spill or exposure, immediate action is critical.
Spill Response:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[6]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[11][12]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.[4] Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.[4]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1] Get medical attention if irritation occurs.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][12] Get emergency medical help immediately.[1] |
Disposal Workflow
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. uakron.edu [uakron.edu]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Essential Safety and Handling Guide for Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.[1][2][3][4][5]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] A face shield should also be worn for full facial protection.[7] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Fire/flame resistant and impervious clothing is recommended.[6] Use chemical-impermeable gloves (e.g., Nitrile rubber) and inspect them before use. |
| Respiratory | Full-face Respirator or N95 Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[7] For unpacking non-plastic containers, a respirator is advised in case of spills.[2] |
| Body | Coveralls or "Bunny Suit" | For comprehensive protection, especially during large-scale handling or in case of a spill, consider using coveralls that offer head-to-toe protection.[2] |
Experimental Protocols: Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Don all required PPE as specified in the table above before handling the chemical.
-
Inspect containers for any damage or leaks before moving them.
-
-
Handling :
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[6][7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[7]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
-
-
Cleanup :
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste :
-
Dispose of the contents and container to an approved waste disposal plant.[7]
-
Do not dispose of the chemical down the drain.
-
-
Contaminated Materials :
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.
-
Place all contaminated materials in a sealed and properly labeled container for hazardous waste disposal.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. benchchem.com [benchchem.com]
- 4. gerpac.eu [gerpac.eu]
- 5. youtube.com [youtube.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
